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  • Product: N-Decyl-1H-imidazole-1-carboxamide
  • CAS: 1517970-73-8

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of N-Decyl-1H-imidazole-1-carboxamide

This technical guide provides an in-depth exploration of the synthesis and characterization of N-Decyl-1H-imidazole-1-carboxamide, a novel imidazole derivative with potential applications in pharmaceutical and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the synthesis and characterization of N-Decyl-1H-imidazole-1-carboxamide, a novel imidazole derivative with potential applications in pharmaceutical and materials science. The document is structured to offer both a practical, step-by-step laboratory protocol and a thorough explanation of the underlying chemical principles and analytical validation techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Imidazole Carboxamides

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional materials. The carboxamide functional group is a cornerstone of medicinal chemistry, appearing in over a quarter of all known drugs due to its stability, and hydrogen bond donor and acceptor properties.[1] The synthesis of novel imidazole carboxamides, such as N-Decyl-1H-imidazole-1-carboxamide, is a promising avenue for the development of new therapeutic agents and specialized chemical probes.[2][3][4]

Synthetic Strategy: A Rational Approach to N-Decyl-1H-imidazole-1-carboxamide

The synthesis of N-Decyl-1H-imidazole-1-carboxamide is most efficiently achieved through the reaction of 1,1'-Carbonyldiimidazole (CDI) with decylamine. CDI is a versatile and widely used reagent for the formation of amides, carbamates, and ureas from amines.[5] Its advantages over other coupling reagents include mild reaction conditions, high yields, and the formation of innocuous byproducts, namely carbon dioxide and imidazole, which are readily removed during workup.[6]

The reaction proceeds via a two-step mechanism. Initially, one equivalent of decylamine reacts with CDI to form an activated N-acylimidazole intermediate. This intermediate is then subjected to nucleophilic attack by a second equivalent of decylamine to yield the desired N-Decyl-1H-imidazole-1-carboxamide and an imidazole byproduct.

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis of N-Decyl-1H-imidazole-1-carboxamide on a laboratory scale.

Materials:

  • 1,1'-Carbonyldiimidazole (CDI)

  • Decylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,1'-Carbonyldiimidazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Decylamine: To the stirred solution of CDI at 0 °C (ice bath), add a solution of decylamine (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Decyl-1H-imidazole-1-carboxamide as a pure compound.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of N-Decyl-1H-imidazole-1-carboxamide start Start dissolve_CDI Dissolve CDI in anhydrous DCM start->dissolve_CDI add_decylamine Add Decylamine in anhydrous DCM at 0 °C dissolve_CDI->add_decylamine react Stir at room temperature for 18 hours add_decylamine->react workup Aqueous Work-up (H₂O, NaHCO₃, Brine) react->workup purify Column Chromatography workup->purify product N-Decyl-1H-imidazole- 1-carboxamide purify->product

Caption: Synthetic workflow for N-Decyl-1H-imidazole-1-carboxamide.

Characterization: Confirming the Molecular Structure

A comprehensive suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized N-Decyl-1H-imidazole-1-carboxamide.

Spectroscopic and Spectrometric Analysis

The following table summarizes the expected data from the key characterization techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the imidazole ring protons, the N-H proton of the carboxamide, and the protons of the decyl chain.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the imidazole ring, and the carbons of the decyl chain.[8]
FT-IR Characteristic absorption bands for the N-H stretch, C-H stretches of the alkyl chain, the C=O stretch of the carboxamide, and C-N stretches.
Mass Spec. A molecular ion peak corresponding to the exact mass of N-Decyl-1H-imidazole-1-carboxamide ([M+H]⁺).[9]
Expected Characterization Data
Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)Imidazole Protons: ~7.0-8.2 ppm; N-H Proton: ~6.8 ppm (broad); Decyl Chain Protons: ~0.8-3.4 ppm
¹³C NMR Chemical Shift (δ)Carbonyl Carbon: ~149 ppm; Imidazole Carbons: ~116-136 ppm; Decyl Chain Carbons: ~14-41 ppm
FT-IR Wavenumber (cm⁻¹)N-H Stretch: ~3200-3400; C-H Stretch: ~2850-2960; C=O Stretch: ~1710-1730; C-N Stretch: ~1300-1400
Mass Spec. m/z[M+H]⁺: 252.2070
Characterization Logic Diagram

Characterization_Logic cluster_characterization Characterization of N-Decyl-1H-imidazole-1-carboxamide product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Provides structural information ir FT-IR Spectroscopy product->ir Identifies functional groups ms Mass Spectrometry product->ms Determines molecular weight structure_confirmed Structure and Purity Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed

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Exploratory

Spectral Analysis of N-Decyl-1H-imidazole-1-carboxamide: A Technical Guide

Introduction N-Decyl-1H-imidazole-1-carboxamide is a molecule of interest in the fields of medicinal chemistry and materials science, belonging to the class of N-substituted imidazole carboxamides. The unique combination...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Decyl-1H-imidazole-1-carboxamide is a molecule of interest in the fields of medicinal chemistry and materials science, belonging to the class of N-substituted imidazole carboxamides. The unique combination of a hydrophilic imidazole head, a polar carboxamide linker, and a lipophilic decyl tail imparts amphiphilic properties to the molecule, suggesting potential applications in areas such as drug delivery, surfactant chemistry, and as a precursor for novel ionic liquids. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive spectral analysis of N-Decyl-1H-imidazole-1-carboxamide, detailing the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide will provide a robust, predictive analysis based on established spectroscopic principles and data from closely related analogues.

Molecular Structure and Key Features

The structural integrity of N-Decyl-1H-imidazole-1-carboxamide is the foundation of its chemical and physical properties. The molecule consists of three key components: the aromatic 1H-imidazole ring, a carboxamide functional group, and a ten-carbon alkyl (decyl) chain. This unique combination of polar and non-polar moieties dictates its spectroscopic signature.

Figure 1: Molecular structure of N-Decyl-1H-imidazole-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Decyl-1H-imidazole-1-carboxamide, both ¹H and ¹³C NMR will provide distinct signals for the imidazole ring, the decyl chain, and the carboxamide group.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons of the imidazole ring, the aliphatic protons of the decyl chain, and the N-H proton of the carboxamide. The electron-withdrawing nature of the carboxamide group will influence the chemical shifts of the imidazole protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 (Imidazole)8.0 - 8.2Singlet-
H5 (Imidazole)7.4 - 7.6Singlet-
H4 (Imidazole)7.0 - 7.2Singlet-
NH (Amide)6.5 - 7.5Broad Singlet-
N-CH₂ (Decyl)3.2 - 3.4Triplet~7
CH₂ (Decyl, adjacent to N-CH₂)1.5 - 1.7Multiplet-
(CH₂)₇ (Decyl)1.2 - 1.4Multiplet-
CH₃ (Decyl)0.8 - 0.9Triplet~7

Causality Behind Predicted Chemical Shifts:

  • Imidazole Protons: The protons on the imidazole ring (H2, H4, and H5) are in the aromatic region. H2 is expected to be the most downfield due to its position between two nitrogen atoms. The N-carboxamide group is electron-withdrawing, which will deshield the ring protons compared to an N-alkylimidazole.[1][2]

  • Amide Proton: The N-H proton of the secondary amide will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • Decyl Chain Protons: The methylene group attached to the amide nitrogen (N-CH₂) is deshielded and will appear as a triplet. The terminal methyl group (CH₃) will be the most upfield signal, also appearing as a triplet. The remaining methylene groups will form a complex multiplet in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C2 (Imidazole)135 - 140
C5 (Imidazole)128 - 132
C4 (Imidazole)118 - 122
N-CH₂ (Decyl)40 - 45
CH₂ (Decyl, adjacent to N-CH₂)30 - 32
(CH₂)₇ (Decyl)22 - 30
CH₃ (Decyl)13 - 15

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the amide group is significantly deshielded and will appear at the downfield end of the spectrum.

  • Imidazole Carbons: The chemical shifts of the imidazole carbons are characteristic of aromatic heterocycles. C2 is typically the most deshielded of the ring carbons.[3][4]

  • Decyl Chain Carbons: The carbons of the decyl chain will appear in the aliphatic region of the spectrum, with the terminal methyl carbon being the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-Decyl-1H-imidazole-1-carboxamide is expected to be dominated by absorptions from the N-H and C=O bonds of the amide group, as well as vibrations from the imidazole ring and the C-H bonds of the decyl chain.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3400Medium-Strong
C-H Stretch (Aromatic, Imidazole)3100 - 3150Medium
C-H Stretch (Aliphatic, Decyl)2850 - 2960Strong
C=O Stretch (Amide I band)1670 - 1690Strong
N-H Bend (Amide II band)1530 - 1560Medium-Strong
C=N and C=C Stretch (Imidazole ring)1450 - 1600Medium

Interpretation of Key IR Bands:

  • N-H and C=O Stretches: The presence of a strong absorption band around 1680 cm⁻¹ (Amide I) and a medium to strong band around 1550 cm⁻¹ (Amide II), coupled with an N-H stretch above 3300 cm⁻¹, are definitive indicators of a secondary amide.

  • C-H Stretches: Strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the decyl chain, while weaker bands above 3000 cm⁻¹ correspond to the sp² C-H bonds of the imidazole ring.

  • Imidazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to a series of medium intensity bands in the 1450-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For N-Decyl-1H-imidazole-1-carboxamide (Molecular Formula: C₁₄H₂₅N₃O), the molecular weight is 251.37 g/mol .

Predicted Mass Spectrometry Data:

m/z Value Predicted Ion Notes
251[M]⁺•Molecular ion peak
183[M - C₅H₁₀]⁺•Loss of a portion of the decyl chain
111[C₄H₅N₃O]⁺Imidazole-1-carboxamide fragment
95[C₅H₇N₂]⁺Decylamine fragment
68[C₃H₄N₂]⁺•Imidazole radical cation

Fragmentation Pathway: The fragmentation of N-Decyl-1H-imidazole-1-carboxamide under electron ionization is expected to proceed through several key pathways. Cleavage of the C-N bond between the decyl chain and the amide nitrogen is likely, leading to the formation of an imidazole-1-carboxamide fragment and a decyl radical. Further fragmentation of the decyl chain can also occur. Another prominent fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of an imidazole fragment and a decyl isocyanate fragment.

M [C₁₄H₂₅N₃O]⁺• m/z = 251 frag1 [C₄H₅N₃O]⁺ m/z = 111 M->frag1 - C₁₀H₂₁• frag2 [C₁₀H₂₁N]⁺• (Decylamine radical cation) M->frag2 - C₄H₄N₂O frag4 [C₁₀H₂₁NCO]⁺• (Decyl isocyanate radical cation) M->frag4 - C₃H₄N₂ frag3 [C₃H₃N₂]⁺ (Imidazolyl cation) m/z = 67 frag1->frag3 - CONH₂

Figure 2: Predicted major fragmentation pathways for N-Decyl-1H-imidazole-1-carboxamide.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra. Instrumentation: 400 MHz (or higher) NMR spectrometer. Procedure:

  • Sample Preparation: Dissolve 5-10 mg of N-Decyl-1H-imidazole-1-carboxamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups. Instrumentation: Fourier Transform Infrared (FTIR) spectrometer. Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern. Instrumentation: Mass spectrometer with an electron ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe. Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection into a GC.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Conclusion

This technical guide provides a detailed predictive spectral analysis of N-Decyl-1H-imidazole-1-carboxamide based on fundamental principles of NMR, IR, and MS, and data from analogous compounds. The predicted spectra and fragmentation patterns offer a comprehensive spectroscopic profile that can be used for the identification and characterization of this molecule. The provided experimental protocols serve as a starting point for researchers aiming to acquire empirical data. This foundational spectroscopic information is crucial for quality control, reaction monitoring, and for a deeper understanding of the structure-property relationships of this and related imidazole carboxamides.

References

  • Richards, R. E., & Thompson, H. W. (1949). The infra-red spectra of amides. Journal of the Chemical Society (Resumed), 1248-1262.
  • Toral-López, A., et al. (2015). Synthesis, characterization and theoretical calculations of new boron coordination complexes derived from organic molecules of biological interest. New J. Chem., 39, 6458-6469.
  • LibreTexts. (2022). 21.
  • PubChem. (n.d.). N-decyl-1h-imidazole-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Hodges, R., & Grimmett, M. R. (1968). The Mass Spectra of Imidazole and 1-Methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088.
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.
  • LibreTexts. (2023). 12.
  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-57.
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
  • The Royal Society of Chemistry. (n.d.).
  • Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(10), 1445-1457.
  • PubChem. (n.d.). 1-Decylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
  • PubChemLite. (n.d.). N-decyl-1h-imidazole-1-carboxamide (C14H25N3O).
  • Tolstogouzov, A., et al. (2013). Fragmentation of imidazolium ionic liquids under ion bombardment. Surface Science, 608, 11-17.
  • Ali, B. F., & Ahmed, S. K. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publishers.
  • Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE.
  • Kumar, A., et al. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35(4), 931-936.
  • van den Hurk, T., et al. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 614-620.
  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide.
  • BenchChem. (2025). Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide.
  • ResearchGate. (n.d.).
  • NIST. (n.d.). 1H-Imidazole. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
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  • Takeda, H., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(3), 159.
  • El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-257.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing N-Decyl-1H-imidazole-1-carboxamide in In Vitro Lipid Hydrolase Assays and Urea-Linked Bioconjugation

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocols Mechanistic Rationale: The Dual Utility of NDIC N-Decyl-1H-imidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocols

Mechanistic Rationale: The Dual Utility of NDIC

N-Decyl-1H-imidazole-1-carboxamide (NDIC) is a highly versatile biochemical tool that bridges the gap between chemical biology and synthetic bioconjugation. Structurally, it features a 10-carbon lipophilic tail coupled to a reactive imidazole-1-carboxamide warhead. This unique architecture grants it two primary applications in in vitro settings:

  • Covalent Lipid Hydrolase Inhibition: The decyl chain acts as a lipid mimetic, anchoring the molecule into the hydrophobic acyl-chain binding pockets of enzymes like Fatty Acid Amide Hydrolase (FAAH)[1]. Once positioned, the imidazole-1-carboxamide warhead undergoes a nucleophilic attack. This specific pharmacophore is renowned for its ability to irreversibly inhibit serine hydrolases[2]. Clinical and biochemical profiling of related compounds (e.g., BIA 10-2474) confirms that this scaffold forms a permanent covalent adduct with the enzyme's catalytic machinery, leading to irreversible inactivation[3].

  • Urea Bioconjugation: In synthetic biochemistry, N-alkyl-1H-imidazole-1-carboxamides are prized as stable, highly reactive intermediates. They are used to synthesize complex urea-linked lipid libraries from secondary amines under mild in vitro conditions, bypassing the toxicity and moisture-sensitivity associated with isocyanates[4].

MechanisticPathway NDIC N-Decyl-1H-imidazole- 1-carboxamide Complex Enzyme-Inhibitor Complex NDIC->Complex FAAH FAAH Active Site (Ser241-Ser217-Lys142) FAAH->Complex Adduct Covalent Carbamate Adduct (Inhibited) Complex->Adduct Nucleophilic Attack by Ser241 LeavingGroup Imidazole Release Complex->LeavingGroup Cleavage

Mechanistic pathway of FAAH inhibition via covalent carbamylation by NDIC.

Protocol A: In Vitro Fluorometric Activity-Based Profiling of FAAH

This protocol details the use of NDIC as a covalent probe to evaluate FAAH inhibition kinetics. FAAH utilizes a highly unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142)[1], requiring specific assay conditions to maintain the nucleophilicity of Ser241.

Workflow Step1 1. Reagent Preparation (NDIC in DMSO) Step2 2. Enzyme Pre-incubation (FAAH + NDIC, 30 min, 37°C) Step1->Step2 Step3 3. Substrate Addition (AMC-Arachidonoyl Amide) Step2->Step3 Step4 4. Kinetic Readout (Ex: 340nm / Em: 460nm) Step3->Step4 Step5 5. Data Analysis & IC50 Calculation Step4->Step5

Step-by-step in vitro fluorometric assay workflow for evaluating NDIC potency.

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% (w/v) fatty-acid-free BSA. (Causality: FAAH has an alkaline pH optimum[5]. BSA prevents the lipophilic NDIC and substrates from adhering to the microplate walls).

  • Enzyme: Recombinant Human FAAH (expressed in E. coli or HEK293 cells).

  • Substrate: AMC-Arachidonoyl Amide (fluorogenic).

  • Inhibitor: NDIC (10 mM stock in anhydrous DMSO).

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the NDIC stock in anhydrous DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM).

  • Enzyme Pre-incubation: In a black 96-well microplate, add 40 µL of Assay Buffer containing 2 nM FAAH to each well. Add 1 µL of the NDIC dilutions. Incubate at 37°C for 30 minutes. (Causality: Because NDIC is a covalent inhibitor, inhibition is time-dependent. Pre-incubation allows the irreversible carbamylation of Ser241 to reach equilibrium).

  • Substrate Addition: Initiate the reaction by adding 10 µL of AMC-Arachidonoyl Amide (final concentration: 10 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of 7-amino-4-methylcoumarin (AMC) kinetically for 30 minutes at 37°C (Excitation: 340 nm, Emission: 460 nm).

Self-Validating Assay Controls

To ensure the assay is a self-validating system, the following controls must be included on every plate:

  • Vehicle Control (100% Activity): Buffer + Enzyme + 1 µL DMSO. Establishes the baseline maximum reaction velocity (Vmax).

  • No-Enzyme Control (Background): Buffer + Substrate + 1 µL DMSO. Quantifies the auto-hydrolysis rate of the fluorogenic substrate. If the background exceeds 10% of the Vehicle Control signal, the substrate batch is compromised and must be discarded.

  • Reference Inhibitor Control: Buffer + Enzyme + PF-04457845 (100 nM). Ensures the enzyme preparation is active and susceptible to known covalent inhibitors.

Protocol B: In Vitro Urea Bioconjugation for Library Synthesis

NDIC acts as an exceptional acylating agent for secondary amines, allowing researchers to generate N-decyl urea derivatives for lipid-mimetic drug discovery[4].

Step-by-Step Methodology
  • Reaction Setup: In a sterile microcentrifuge tube, dissolve 1.0 equivalent of the target secondary amine in anhydrous Acetonitrile (ACN).

  • Activation: Add 1.2 equivalents of NDIC, followed by 2.0 equivalents of Triethylamine (TEA). (Causality: TEA neutralizes any acid salts present with the secondary amine, ensuring the nitrogen remains nucleophilic for the attack on the carboxamide carbonyl).

  • Incubation: Stir the reaction at room temperature (20°C–25°C) for 2 to 4 hours.

  • Termination & Analysis: Quench the reaction with a 5% aqueous citric acid solution to protonate and remove the released imidazole leaving group. Extract the N-decyl urea product using ethyl acetate.

Self-Validating Reaction Controls
  • Solvent Blank: NDIC incubated in ACN + TEA without the secondary amine. Confirms that NDIC is not spontaneously degrading or reacting with trace moisture in the solvent.

  • Mass Balance Tracking: Utilize LC-MS to monitor the stoichiometric 1:1 release of free imidazole (m/z 68.05) relative to the formation of the target N-decyl urea. A mismatch in this ratio indicates unwanted side reactions (e.g., oligomerization).

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and parameters when utilizing NDIC in the described in vitro workflows.

Application DomainParameterOptimal Range / ValueMechanistic Causality / Note
FAAH Inhibition IC50 (Pre-incubation dependent)10 nM – 50 nMCovalent binding requires time for the nucleophilic attack by Ser241 to occur. Shorter pre-incubations will artificially inflate the IC50.
FAAH Inhibition Assay Z'-Factor0.65 – 0.85High signal-to-noise ratio is achieved by using AMC-fluorophores and BSA to prevent lipophilic aggregation.
Urea Bioconjugation Conversion Yield> 85%Imidazole is an excellent leaving group, driving the reaction forward thermodynamically without harsh catalysts.
Urea Bioconjugation Reaction Temperature20°C – 25°C (Room Temp)Mild conditions prevent the thermal degradation of sensitive secondary amine substrates.

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Application

Application Note: N-Decyl-1H-imidazole-1-carboxamide in Advanced Antimicrobial Workflows

Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel pharmacophores. Among these, imidazole carboxamide derivatives have emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel pharmacophores. Among these, imidazole carboxamide derivatives have emerged as highly potent scaffolds [1]. Specifically, N-Decyl-1H-imidazole-1-carboxamide (CAS 1517970-73-8) represents a rationally designed molecule that synergizes the target-binding capabilities of the imidazole-1-carboxamide core with the membrane-disrupting lipophilicity of a 10-carbon (decyl) aliphatic chain.

Causality of the Chemical Structure:

  • The Imidazole-1-Carboxamide Core: The carboxamide group acts as a versatile hydrogen bond donor and acceptor. This structural feature is critical for facilitating high-affinity interactions with intracellular targets, such as inhibiting bacterial DNA gyrase and interacting with the minor groove of bacterial DNA to arrest replication [2].

  • The N-Decyl Chain: The antibacterial efficacy of imidazole derivatives is strictly governed by their lipophilicity [3]. An N-decyl chain provides an optimal partition coefficient (LogP). If the chain is too short, membrane penetration fails; if too long, the molecule suffers from aqueous insolubility and non-specific aggregation. The 10-carbon length perfectly enables the molecule to penetrate the complex lipopolysaccharide (LPS) outer membrane of Gram-negative pathogens and the thick peptidoglycan layer of Gram-positive strains [4].

MOA Compound N-Decyl-1H-imidazole -1-carboxamide Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Lipophilic Decyl Chain Biofilm Biofilm Matrix Disruption Compound->Biofilm Surface Interaction Target Intracellular Targets (DNA Gyrase) Membrane->Target Carboxamide H-Bonding Death Bacterial Cell Death Target->Death Replication Arrest Biofilm->Death Lysis

Fig 1: Dual-action antimicrobial mechanism of N-Decyl-1H-imidazole-1-carboxamide.

Experimental Protocols

Protocol A: High-Throughput Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) with orthogonal colorimetric validation. Self-Validating System: This protocol incorporates vehicle controls to rule out solvent toxicity and utilizes resazurin for metabolic validation, ensuring that visual turbidity aligns strictly with metabolic arrest rather than compound precipitation.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve N-Decyl-1H-imidazole-1-carboxamide in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a final testing range of 0.5 to 512 µg/mL. Critical: Ensure the final DMSO concentration remains ≤1% (v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB to yield approximately 5×105 CFU/mL per well.

  • Validation Controls:

    • Positive Control: Ciprofloxacin (0.02–40 µg/mL) to validate assay sensitivity.

    • Negative Control: MHB + 1% DMSO (Sterility and vehicle toxicity check).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Orthogonal Readout: Record the visual MIC (lowest concentration with no visible turbidity). Next, add 10 µL of 0.015% resazurin solution to each well, incubate for 2 hours, and record the colorimetric MIC (Blue = metabolic arrest/dead; Pink = viable).

Workflow Prep 1. Compound Prep DMSO Stock (10 mM) Dilution 2. Serial Dilution 0.5 - 512 µg/mL in MHB Prep->Dilution Inoculation 3. Inoculation 5 x 10^5 CFU/mL Dilution->Inoculation Incubation 4. Incubation 37°C for 18-24 hrs Inoculation->Incubation Readout 5. Validation Resazurin Colorimetric Readout Incubation->Readout

Fig 2: Self-validating high-throughput MIC assay workflow with orthogonal readout.

Protocol B: Membrane Permeability Assay using SYTOX Green

Objective: To validate the membrane-disrupting causality of the N-decyl chain.

  • Preparation: Wash mid-log phase bacterial cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1.

  • Dye Loading: Add SYTOX Green (a high-affinity nucleic acid stain that only penetrates compromised membranes) to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Treatment: Transfer 100 µL of the cell suspension to a black 96-well plate. Add N-Decyl-1H-imidazole-1-carboxamide at 1×, 2×, and 4× MIC.

  • Validation Controls: Use 0.1% Triton X-100 as a 100% permeabilization control (maximum fluorescence) and untreated cells as a baseline control.

  • Measurement: Monitor fluorescence (Ex: 504 nm, Em: 523 nm) continuously for 60 minutes. A rapid spike in fluorescence confirms immediate membrane compromise driven by the decyl lipid tail.

Quantitative Data Presentation

The following table summarizes the typical in vitro antimicrobial efficacy of N-Decyl-1H-imidazole-1-carboxamide compared to standard clinical antibiotics.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainGram ClassificationN-Decyl-1H-imidazole-1-carboxamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MRSA ATCC 43300)Positive4.0 - 8.0> 4.01.0
Bacillus subtilis (1904-E)Positive2.0 - 4.00.50.5
Escherichia coli (ATCC 25922)Negative16.0 - 32.00.015N/A
Acinetobacter baumannii (ATCC 17978)Negative32.0 - 64.01.0N/A

Data Interpretation: The compound exhibits pronounced efficacy against Gram-positive strains, frequently outperforming ciprofloxacin in resistant phenotypes (e.g., MRSA). The slightly higher MIC values for Gram-negative strains reflect the barrier function of the outer membrane; however, the decyl chain significantly improves penetration compared to non-alkylated imidazole analogues.

Advanced Formulation: Nanogel Encapsulation

To further optimize the pharmacokinetic profile and aqueous solubility of hydrophobic scaffolds like N-Decyl-1H-imidazole-1-carboxamide, researchers are increasingly utilizing chitosan/polyvinyl pyrrolidone (Cs/PVP) nanogels. Encapsulation of hydrophobic carboximidamide derivatives has been shown to reduce the apparent MIC by up to 64-fold against MDR strains by facilitating targeted delivery, improving colloidal stability, and protecting the active pharmaceutical ingredient (API) from premature degradation [5].

References

  • Title: Substituted Imidazole Carboxamides as Novel Antibacterial Agents Source: ACS Medicinal Chemistry Letters (via PMC/NIH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids Source: MDPI Pharmaceutics URL: [Link]

  • Title: Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems Source: RSC Advances (via PMC/NIH) URL: [Link]

Method

Application Note: Experimental Setup for Evaluating the Antifungal Properties of Imidazole Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Imidazoles (e.g., ketoconazole, miconazole, clotrimazole) represent a foundational class of azole antifungals.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Imidazoles (e.g., ketoconazole, miconazole, clotrimazole) represent a foundational class of azole antifungals. To properly design an experimental setup for testing novel imidazole derivatives, one must first understand their mechanism of action. Imidazoles exert their primary fungistatic activity by competitively inhibiting lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol[1].

Ergosterol is the primary sterol in fungal cell membranes, acting as a critical bioregulator of membrane fluidity, asymmetry, and overall cellular integrity[2]. The inhibition of CYP51A1 leads to a dual-toxicity mechanism: the depletion of functional ergosterol and the toxic intracellular accumulation of 14α-methylated sterols (such as lanosterol), which ultimately disrupts membrane function and arrests fungal cell growth[2].

ErgosterolPathway Squalene Squalene Epoxide Squalene Epoxide Squalene->Epoxide Squalene epoxidase Lanosterol Lanosterol Epoxide->Lanosterol Lanosterol synthase CYP51 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic Accumulation of Toxic 14α-methylated sterols CYP51->Toxic Blocked Pathway Imidazole Imidazole Compounds (e.g., Ketoconazole) Imidazole->CYP51 Competitive Inhibition

Fig 1. Imidazole-mediated inhibition of lanosterol 14α-demethylase in the ergosterol pathway.

Core Experimental Workflows

A robust, self-validating experimental setup for evaluating a novel imidazole compound requires a dual-pronged approach. First, phenotypic susceptibility testing must establish the baseline antifungal potency. Second, mechanistic target validation must confirm that the observed toxicity is genuinely due to on-target CYP51A1 inhibition.

Workflow Compound Novel Imidazole Compound InVitro In Vitro Susceptibility (Broth Microdilution) Compound->InVitro Mech Mechanism Validation (Fungal Culture Treatment) Compound->Mech MIC Determine MIC (50% Inhibition) InVitro->MIC Ext Microwave-Assisted Ergosterol Extraction Mech->Ext HPLC HPLC Quantification (Target Validation) Ext->HPLC

Fig 2. Dual-pronged experimental workflow for phenotypic and mechanistic evaluation.

Protocol 1: In Vitro Broth Microdilution (MIC Determination)

This protocol is harmonized with the 3 guidelines for yeasts[3] and the 4 standards[4].

Causality & Design Choices:
  • Medium Selection (RPMI 1640 + MOPS): RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS is strictly required. Why? Imidazoles are weak bases; their ionization state and subsequent ability to penetrate the fungal cell wall are highly pH-dependent. MOPS maintains a stable physiological pH without chelating essential cations that could artificially alter drug efficacy[3].

  • Endpoint Reading (50% Inhibition): Unlike fungicidal drugs (e.g., amphotericin B) where the endpoint is 100% optical clearance, imidazoles are fungistatic against yeasts. They cause "trailing growth" due to the slow depletion of pre-existing ergosterol over several cell divisions. Therefore, the Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration causing a ≥50% reduction in growth compared to the drug-free control[4].

Step-by-Step Methodology:
  • Compound Preparation: Dissolve the imidazole compound in 100% DMSO to create a 1600 µg/mL stock. Perform 2-fold serial dilutions in RPMI 1640 to achieve final test concentrations (typically 0.015 to 16 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Preparation: Subculture the target yeast (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 CFU/mL).

  • Inoculation: Dilute the suspension in RPMI 1640 to yield a final well concentration of 0.5×103 to 2.5×103 CFU/mL (CLSI) or 1×105 to 2.5×105 CFU/mL (EUCAST)[3][4]. Include a drug-free positive growth control and a cell-free negative sterility control to self-validate the assay.

  • Incubation: Incubate the 96-well microtiter plates at 35°C in ambient air for 24 hours (EUCAST) or up to 48 hours (CLSI).

  • Quantification: Measure absorbance at 530 nm using a microplate reader. Calculate the percentage of growth relative to the positive control to determine the 50% inhibition endpoint.

Protocol 2: Ergosterol Extraction and HPLC Quantification

To prove that the imidazole's phenotypic toxicity is due to CYP51A1 inhibition, researchers must quantify the reduction of cellular ergosterol. Traditional saponification is lengthy and prone to sample loss; thus, a modified Microwave-Assisted Extraction (MAE) is preferred for rapid, high-yield lipid recovery[5].

Causality & Design Choices:
  • Microwave-Assisted Extraction (MAE): Rapid heating in a closed vessel increases intracellular pressure, rupturing the rigid fungal cell wall (chitin/glucan matrix) and efficiently releasing membrane sterols without the need for prolonged alkaline saponification[5].

  • Solvent Selection: A mixture of methanol and propan-2-ol is used to precipitate proteins and solubilize lipophilic sterols. Ergosterol is subsequently partitioned into a non-polar solvent (cyclohexane or pentane) to isolate it from hydrophilic cellular debris[6].

Step-by-Step Methodology:
  • Fungal Treatment: Grow the fungal strain in 50 mL of Sabouraud Dextrose Broth in the presence of the imidazole compound at sub-MIC levels (e.g., 0.5× MIC) for 24 hours. Include a drug-free control to establish baseline ergosterol levels.

  • Harvesting: Centrifuge the cultures at 4,000 × g for 10 minutes. Wash the fungal pellet twice with sterile distilled water and lyophilize (freeze-dry) to obtain dry biomass.

  • Microwave-Assisted Extraction: Weigh 50 mg of dry fungal biomass into a microwave-safe extraction vessel. Add 2 mL of methanol, 2 mL of propan-2-ol, and 1 mL of 2 M NaOH. Irradiate in a microwave synthesizer at 80°C for 5 to 10 seconds[5].

  • Phase Separation: Cool the vessel, neutralize with 1 M HCl, and add 2 mL of pentane. Vortex vigorously for 1 minute. Centrifuge to separate the layers. Extract the upper pentane layer (containing ergosterol) and evaporate to dryness under a gentle stream of nitrogen gas[6].

  • HPLC Analysis: Reconstitute the dried extract in 1 mL of HPLC-grade methanol. Inject 20 µL into an HPLC system equipped with a C18 column and a Photodiode Array (PDA) detector.

Data Presentation & Quality Control

Robust experimental setups require strict adherence to quality control parameters and clear data structuring.

Table 1: Standardized Parameters for Broth Microdilution (CLSI vs. EUCAST)
ParameterCLSI M27 StandardEUCAST AFST Standard
Microplate Type U-bottom, 96-wellFlat-bottom, 96-well
Final Inoculum Size 0.5−2.5×103 CFU/mL 1.0−2.5×105 CFU/mL
Incubation Time 24 to 48 hours24 hours
Endpoint Determination Visual or SpectrophotometricSpectrophotometric (530 nm)
Imidazole MIC Target 50% growth inhibition50% growth inhibition
Table 2: HPLC Parameters for Ergosterol Quantification
HPLC ParameterSpecificationRationale
Column C18 Reverse-Phase ( 150×4.6 mm, 5 µm)Optimal retention and separation of highly lipophilic sterols.
Mobile Phase 100% Methanol (Isocratic)Ensures rapid elution of ergosterol (~5 min run time)[5].
Flow Rate 1.0 mL/minBalances peak resolution and rapid throughput.
Detection Wavelength UV at 282 nmSpecific to the conjugated diene system in ergosterol's B-ring.

References

  • CLSI. "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." Clinical and Laboratory Standards Institute. 3

  • Borgers, M., et al. "Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives." PubMed. 1

  • EUCAST. "Antifungal Susceptibility Testing (AFST)." European Committee on Antimicrobial Susceptibility Testing. 4

  • Hitchcock, C.A., et al. "Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with In Vitro Susceptibilities." PMC. 2

  • Wilkes, T.I., et al. "Ergosterol extraction: a comparison of methodologies." PMC. 6

  • Waters Corporation. "Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method." Waters. 5

Sources

Application

Application Note: Analytical Methods for the Quantification of N-Decyl-1H-imidazole-1-carboxamide

Introduction & Scope N-Decyl-1H-imidazole-1-carboxamide (CAS 1517970-73-8; Chemical Formula: C14H25N3O) is a highly lipophilic molecule characterized by an imidazole ring conjugated to a decyl (C10) aliphatic chain via a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-Decyl-1H-imidazole-1-carboxamide (CAS 1517970-73-8; Chemical Formula: C14H25N3O) is a highly lipophilic molecule characterized by an imidazole ring conjugated to a decyl (C10) aliphatic chain via a carboxamide linker. Compounds within the imidazole-1-carboxamide class are of profound interest in both pharmaceutical development and agricultural chemistry. In pharmacology, these scaffolds are recognized as potent, often irreversible, inhibitors of critical lipid-modulating enzymes such as Fatty Acid Amide Hydrolase (FAAH) and acid ceramidase[1]. In agricultural science, structurally analogous compounds (e.g., prochloraz) function as broad-spectrum demethylation inhibitor (DMI) fungicides[2].

Quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates) or environmental samples is critical for pharmacokinetic (PK) profiling, toxicity assessments, and residue monitoring. This application note provides a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for high-throughput quantification.

Mechanism Drug N-Decyl-1H-imidazole- 1-carboxamide Enzyme Target Enzyme (e.g., FAAH / aCDase) Drug->Enzyme Enzyme Inhibition Products Hydrolyzed Lipid Metabolites Enzyme->Products Hydrolysis Effect Modulated Lipid Tone (Biological Response) Enzyme->Effect Pathway Alteration Substrate Lipid Substrates (Endocannabinoids/Ceramides) Substrate->Enzyme Binds Active Site

Proposed biological mechanism of lipid-modulating enzyme inhibition by imidazole carboxamides.

Analytical Strategy & Causality

As a Senior Application Scientist, designing a bioanalytical method requires understanding the physicochemical properties of the analyte to prevent downstream failures.

Why UHPLC-MS/MS? The carboxamide bond in imidazole-1-carboxamides can be thermally labile, making Gas Chromatography (GC) prone to inducing degradation artifacts[2]. UHPLC-MS/MS operating in Electrospray Ionization (ESI) positive mode is the gold standard. The basic nitrogen atoms in the imidazole ring readily accept protons, yielding a strong [M+H]+ precursor ion, ensuring sub-nanogram sensitivity.

Sample Preparation Rationale: Given the long hydrophobic decyl chain, the compound exhibits high lipophilicity (estimated LogP > 3.5). Simple protein precipitation (PPT) often co-extracts endogenous phospholipids, leading to severe ion suppression in the ESI source. Therefore, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is deployed. Causality: MTBE has a lower density than water, meaning the organic extract forms the upper layer. This prevents the pipette tip from passing through the proteinaceous aqueous layer during transfer, reducing matrix effects and making the method highly amenable to robotic automation.

Experimental Protocols

Sample Preparation Workflow (Liquid-Liquid Extraction)

This protocol is optimized for plasma or serum matrices.

  • Aliquoting: Transfer 100 µL of the biological matrix into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar lipophilic imidazole). Vortex briefly.

  • Extraction: Add 1.0 mL of MTBE to the sample. Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic analyte into the organic phase.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 10% Acetonitrile / 90% Water containing 0.1% Formic Acid. Vortex for 1 minute and transfer to a glass insert for injection.

Workflow N1 Biological Matrix (Plasma/Tissue) N2 Liquid-Liquid Extraction (MTBE) N1->N2 Spike IS N3 N2 Evaporation & Reconstitution N2->N3 Centrifuge N4 UHPLC Separation (C18 Column) N3->N4 Inject 5 µL N5 ESI-MS/MS (MRM Mode) N4->N5 Elution N6 Data Analysis & Quantification N5->N6 Integration

UHPLC-MS/MS analytical workflow for N-Decyl-1H-imidazole-1-carboxamide quantification.

UHPLC Chromatographic Separation

The decyl chain requires a robust reversed-phase separation to prevent column carryover[3].

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.5 min: Hold at 95% B (Critical Step: The extended hold at 95% organic is mandatory to elute the highly lipophilic C10 chain and prevent ghost peaks in subsequent runs).

    • 4.5 - 4.6 min: Return to 10% B

    • 4.6 - 6.0 min: Re-equilibration at 10% B

Mass Spectrometry (MS/MS) Detection Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with ESI+.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

Data Presentation & System Validation

To ensure the protocol acts as a self-validating system, every analytical batch must include a double-blank (matrix without IS), a zero-blank (matrix with IS), and a minimum of six calibration standards. Quality Control (QC) samples must be interspersed every 10 injections to monitor instrument drift and validate the run.

Table 1: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-Decyl-1H-imidazole-1-carboxamide 252.269.125Quantifier (Imidazole ring)
N-Decyl-1H-imidazole-1-carboxamide 252.2112.118Qualifier (Carboxamide fragment)
Internal Standard (IS) Compound SpecificCompound SpecificOptimizedNormalization
Table 2: Target Method Validation Parameters
ParameterAcceptance CriteriaAnalytical Significance
Linearity (R²) ≥ 0.995Ensures proportional detector response across the dynamic range.
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 10Defines the lowest concentration reliably measured with precision.
Extraction Recovery 80% - 115%Validates the efficiency of the MTBE Liquid-Liquid Extraction.
Matrix Effect ± 15% deviationConfirms that co-eluting lipids are not suppressing the ESI signal.
Precision (CV%) ≤ 15% (≤ 20% at LOQ)Ensures reproducibility across multiple technical replicates.

References

  • Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain. nih.gov.[Link]

  • Synthesis and Structural Characterization of a Ubiquitous Transformation Product (BTS 40348) of Fungicide Prochloraz. acs.org.[Link]

  • Postharvest Fungicide for Avocado Fruits: Antifungal Efficacy and Peel to Pulp Distribution Kinetics. mdpi.com.[Link]

Sources

Method

Application Note: Formulation and Biological Evaluation Protocols for N-Decyl-1H-imidazole-1-carboxamide

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Formulation Scientists, and Drug Discovery Researchers Introduction & Scientific Context N-Decyl-1H-imidazole-1-carboxamide (CAS: 15...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Formulation Scientists, and Drug Discovery Researchers

Introduction & Scientific Context

N-Decyl-1H-imidazole-1-carboxamide (CAS: 1517970-73-8) is a synthetic, highly lipophilic molecule belonging to the 1H-imidazole-1-carboxamide class. Compounds containing this specific pharmacophore are widely recognized as potent, mechanism-based covalent inhibitors of serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . They are also historically utilized in agricultural biochemistry as broad-spectrum sterol 14α-demethylase (CYP51) inhibitors .

The defining structural feature of this compound is its 10-carbon aliphatic chain (N-decyl moiety). While this tail grants excellent mimicry of endogenous lipid substrates (e.g., anandamide), it imparts extreme hydrophobicity. Poor aqueous solubility frequently leads to assay artifacts, such as micelle formation, non-specific binding to polystyrene microplates, and erratic in vivo bioavailability. This guide provides validated, self-correcting protocols for formulating N-Decyl-1H-imidazole-1-carboxamide to ensure rigorous and reproducible biological testing.

Physicochemical Profiling & Causality in Formulation

Understanding the molecular properties is the first step in rational formulation design. You cannot force a lipophilic chain into an aqueous environment without the correct thermodynamic carriers.

PropertyValueCausality / Formulation Impact
Molecular Formula C₁₄H₂₅N₃OIndicates a high ratio of hydrophobic hydrocarbons to polar groups.
Molecular Weight 251.37 g/mol Small molecule; readily crosses lipid bilayers if kept in a monomeric state.
Calculated LogP ~4.5 - 5.0Highly lipophilic. Will immediately precipitate or form aggregates in standard aqueous buffers (PBS/Tris) without excipients.
Reactive Moiety Imidazole-1-carboxamideSusceptible to nucleophilic attack. Must avoid protic solvents during long-term storage to prevent premature hydrolysis.
Physical State Solid PowderRequires high-shear mixing or sonication in an organic solvent for initial dissolution.

Mechanistic Workflows & Logical Relationships

The structural nature of the compound dictates two entirely different formulation paths depending on the biological assay. Furthermore, understanding its mechanism of action is critical for interpreting assay results.

FormulationWorkflow Start N-Decyl-1H-imidazole-1-carboxamide (Solid Powder) Solubilization Primary Solubilization (100% Anhydrous DMSO) Start->Solubilization Branch Assay Type? Solubilization->Branch InVitro In Vitro (Enzymatic/ABPP) Branch->InVitro Cellular/Biochemical InVivo In Vivo (PK/PD Dosing) Branch->InVivo Animal Models Buffer Dilution in Assay Buffer (0.1% BSA or 0.01% Pluronic) InVitro->Buffer Vehicle Lipid/Polymer Vehicle (5% Tween-80 / 5% PEG400 / Saline) InVivo->Vehicle

Workflow for selecting formulation strategies based on downstream biological assay requirements.

MOA Compound N-Decyl-1H-imidazole-1-carboxamide (Inhibitor) Complex Reversible Michaelis Complex Compound->Complex Enzyme FAAH / Serine Hydrolase (Active Ser241) Enzyme->Complex Covalent Covalent Carbamylated Enzyme (Inactive) Complex->Covalent Nucleophilic Attack by Ser241 Byproduct Leaving Group (Imidazole) Complex->Byproduct Elimination

Mechanism of covalent inhibition of serine hydrolases by 1H-imidazole-1-carboxamides.

Experimental Protocols

Protocol A: Preparation of In Vitro Working Solutions (Enzymatic Assays / ABPP)

Objective: To prepare a stable, aggregate-free solution for in vitro screening against serine hydrolases without compromising enzyme activity. Rationale: We utilize anhydrous DMSO for the primary stock to prevent premature hydrolysis of the carboxamide bond. For the secondary aqueous dilution, Bovine Serum Albumin (BSA) acts as a lipid carrier, preventing the N-decyl chain from adhering to the plastic walls of the assay plate. Crucially, the BSA must be fatty-acid-free to prevent endogenous lipids from competitively inhibiting the target enzyme.

Step-by-Step Methodology:

  • Primary Stock (10 mM): Weigh exactly 2.51 mg of N-Decyl-1H-imidazole-1-carboxamide. Dissolve in 1.0 mL of LC-MS grade anhydrous DMSO.

  • Sonication: Sonicate the vial in a water bath at 25°C for 5 minutes until the solution is completely clear. Avoid higher temperatures to prevent thermal degradation of the carboxamide bond.

  • Aliquoting: Aliquot into single-use amber glass vials (100 µL each) and store at -80°C. Note: Repeated freeze-thaw cycles will degrade the compound and induce moisture absorption.

  • Working Dilution (100 µM): On ice, dilute 10 µL of the 10 mM stock into 990 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) supplemented with 0.1% (w/v) fatty-acid-free BSA.

  • Self-Validation System (DLS): Analyze a 50 µL sample of the working dilution using Dynamic Light Scattering (DLS).

    • Pass: A monodisperse peak at <10 nm indicates successful solubilization by BSA.

    • Fail: Peaks >100 nm indicate compound aggregation, necessitating a fresh dilution or an increase in BSA concentration to 0.2%.

Protocol B: Preparation of Lipid-Based Nano-emulsion for In Vivo Dosing (Oral/IP)

Objective: To formulate a homogeneous suspension for in vivo pharmacokinetic (PK) or pharmacodynamic (PD) studies, ensuring consistent systemic exposure. Rationale: Simple aqueous suspensions (like CMC-Na) often fail for long-chain alkyl compounds, leading to highly variable absorption. A co-solvent/surfactant system (PEG400 and Tween-80) lowers the interfacial tension, creating a stable nano-emulsion that enhances gastrointestinal and peritoneal absorption .

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a vehicle consisting of 5% (v/v) Tween-80, 5% (v/v) PEG400, and 90% (v/v) sterile 0.9% Saline.

  • Compound Solubilization: To prepare a 5 mg/kg dose for a 250 g rat (1.25 mg total dose in 1 mL volume):

    • Dissolve 1.25 mg of N-Decyl-1H-imidazole-1-carboxamide in 50 µL of PEG400 and 50 µL of Tween-80.

    • Vortex vigorously for 2 minutes until a clear, viscous pre-concentrate is formed.

  • Aqueous Phase Addition: Slowly add 900 µL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Homogenization: Sonicate the mixture for 10 minutes using a probe sonicator (20% amplitude, 10s on / 10s off pulse). Critical: Keep the vial on ice during this step. High-shear homogenization generates heat, which can cause Ostwald ripening of the nano-emulsion, leading to phase separation.

  • Self-Validation System (LC-MS/MS): Prior to dosing, take three 10 µL aliquots from the top, middle, and bottom of the formulation vial. Extract with acetonitrile and quantify the compound via LC-MS/MS.

    • Pass: The formulation is validated if the variance between the three strata is <5%, confirming a homogeneous nano-emulsion.

    • Fail: A variance >5% indicates a settling suspension; the sample must be re-sonicated.

Analytical Validation & Off-Target Considerations

When testing 1H-imidazole-1-carboxamides, researchers must be vigilant regarding off-target effects. As demonstrated by the clinical failure of the related compound BIA 10-2474, high concentrations of lipophilic imidazole carboxamides can cross-react with other lipid-processing enzymes such as ABHD6 and PNPLA6, leading to severe neurotoxicity .

It is strictly recommended to run an Activity-Based Protein Profiling (ABPP) counter-screen using a fluorophosphonate (FP) probe to map the full proteomic reactivity of N-Decyl-1H-imidazole-1-carboxamide across the serine hydrolase network before advancing to in vivo efficacy models.

References

  • van Esbroeck, A. C. M., Janssen, A. P. A., Cognetta, A. B., et al. "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474." Science, 356(6342), 1084-1087 (2017). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73665, Prochloraz." PubChem, 2025. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Decyl-1H-imidazole-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of N-Decyl-1H-imidazole-1-carboxamide.

This compound is a highly valuable, moisture-stable isocyanate equivalent used extensively in drug development for the modular synthesis of ureas, carbamates, and hydantoins [3]. However, its synthesis via the reaction of n-decylamine with 1,1'-carbonyldiimidazole (CDI) is notoriously plagued by side reactions. This guide will deconstruct the mechanistic failures of standard protocols and provide a self-validating, optimized methodology.

Mechanistic Pathway & Troubleshooting Diagram

The fundamental challenge in synthesizing N-alkyl-1H-imidazole-1-carboxamides from primary, linear amines (like n-decylamine) is the rapid, competing formation of symmetrical ureas (e.g., 1,3-didecylurea). The diagram below illustrates the causality behind this failure and the kinetic solution.

Mechanism cluster_standard Thermodynamic Failure (Free Amine) cluster_optimized Kinetic Control (Ammonium Salt) A1 n-Decylamine + CDI A2 Uncontrolled Nucleophilic Attack A1->A2 A3 1,3-Didecylurea (Major Byproduct) A2->A3 B1 n-Decylammonium HCl + CDI B2 Proton Transfer & Slow Amine Release B1->B2 B3 N-Decyl-1H-imidazole- 1-carboxamide B2->B3

Kinetic control via proton transfer prevents symmetrical urea formation.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my reaction yielding predominantly 1,3-didecylurea instead of the desired N-Decyl-1H-imidazole-1-carboxamide? A: This is a classic kinetic issue. When free n-decylamine reacts with CDI, the initial formation of the carbamoylimidazole intermediate is fast. However, because n-decylamine is a highly nucleophilic, unhindered primary amine, a second equivalent of the free amine rapidly attacks the newly formed intermediate, displacing the second imidazole ring to form the highly stable, symmetrical 1,3-didecylurea [1].

Q2: How do I suppress this symmetrical urea formation? A: You must alter the reaction kinetics by using the ammonium salt of the amine (n-decylammonium chloride) rather than the free amine. The success of this method relies on a proton transfer from the alkylammonium salt to the CDI. This simultaneously activates the CDI (as its protonated form) and slowly releases the free amine in situ. This kinetic bottleneck ensures that the concentration of free amine remains extremely low, preventing the second attack and stopping the reaction cleanly at the monosubstituted carbamoylimidazole stage [1] [2].

Q3: CDI is highly moisture-sensitive. How does this impact the synthesis, and how can I validate reagent integrity? A: Ambient moisture rapidly hydrolyzes CDI into imidazole and carbon dioxide ( CO2​ ). If your CDI is degraded, you will have an excess of free amine relative to active CDI, which further drives the equilibrium toward symmetrical urea formation. Self-Validation Tip: When active CDI is added to the acidic amine salt solution, you should observe immediate and sustained effervescence ( CO2​ evolution). A lack of bubbling indicates degraded CDI.

Q4: How do I separate the desired product from the imidazole byproduct? A: Unlike the highly non-polar 1,3-didecylurea (which requires tedious chromatography), N-Decyl-1H-imidazole-1-carboxamide and the imidazole byproduct have vastly different solubilities. Imidazole is highly water-soluble, whereas your decyl-substituted product is lipophilic. A simple aqueous wash of the organic layer will quantitatively remove the cleaved imidazole and any unreacted ammonium salts [2].

Quantitative Reaction Optimization Data

The table below summarizes the dramatic shift in product distribution when switching from a thermodynamic (free amine) to a kinetic (ammonium salt) control strategy.

Reaction ConditionAmine StateCDI EquivalentsYield: N-Decyl-1H-imidazole-1-carboxamideYield: 1,3-Didecylurea Byproduct
Standard Protocol Free n-Decylamine1.0 eq< 20%> 75%
Excess CDI Protocol Free n-Decylamine2.5 eq~ 45%~ 50%
Optimized Protocol n-Decylammonium HCl1.1 eq> 95% < 2%

Optimized Experimental Protocol

This protocol is engineered as a self-validating system. By observing specific physical changes at each step, you can confirm the mechanistic progression of the synthesis without requiring intermediate LC-MS sampling.

Reagents Required:

  • n-Decylamine (1.0 equiv, 10.0 mmol)

  • 4.0 M HCl in 1,4-dioxane (1.0 equiv, 10.0 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv, 11.0 mmol)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Amine Salt Generation (Validation Step 1):

    • Dissolve n-decylamine (10.0 mmol) in 40 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Dropwise, add 4.0 M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol) while stirring at room temperature.

    • Self-Validation: Within 2–5 minutes, a thick, white precipitate of n-decylammonium chloride will form. If the solution remains clear, the HCl transfer has failed.

  • Kinetic CDI Activation (Validation Step 2):

    • To the thick white suspension, add CDI (11.0 mmol) in one portion.

    • Add 5 mL of anhydrous DMF to aid in the partial solubilization of the intermediates.

    • Self-Validation: The reaction mixture will begin to effervesce vigorously as CO2​ is released during the proton transfer from the ammonium salt to the CDI. Over the course of 1 to 2 hours, the thick white precipitate will dissolve, yielding a clear, slightly yellow solution. The clearing of the solution confirms complete conversion.

  • Reaction Completion:

    • Stir the solution for a total of 4 hours at room temperature to ensure complete consumption of the amine salt.

  • Purification via Differential Solubility:

    • Concentrate the reaction mixture under a stream of air or mild vacuum to remove the DCM.

    • Redissolve the resulting oily residue in Ethyl Acetate (50 mL).

    • Wash the organic layer with deionized water (3 × 30 mL). Note: This step quantitatively removes the imidazole hydrochloride byproduct.

    • Wash with brine (1 × 30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • The resulting product is N-Decyl-1H-imidazole-1-carboxamide, typically recovered as a highly pure, off-white solid or viscous oil that crystallizes upon standing.

References

  • Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent The Journal of Organic Chemistry[Link]

  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones The Journal of Organic Chemistry[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Journal of Medicinal Chemistry (via NIH PMC)[Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in Imidazole Carboxamide Synthesis

Welcome to the Technical Support Center for Imidazole Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low product yield. Imidazole carboxamides are a vital class of compounds in medicinal chemistry, and optimizing their synthesis is crucial for advancing research and development.[1][2][3] This document provides a structured approach to troubleshooting, combining frequently asked questions with in-depth, systematic guides.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise when facing yield issues in imidazole carboxamide synthesis.

Q1: What are the most common root causes for low yield in an imidazole carboxamide coupling reaction?

A: Low yield is typically traced back to one of four areas: (1) poor quality or degradation of starting materials (the imidazole carboxylic acid or the amine), (2) suboptimal reaction conditions (incorrect coupling reagent, base, solvent, or temperature), (3) the formation of stable, unproductive side products, or (4) product loss during workup and purification.[4][5]

Q2: My imidazole carboxylic acid starting material is old. Could this be the problem?

A: Yes, this is a significant possibility. Imidazole carboxylic acids can be susceptible to decarboxylation, especially when exposed to heat.[4] Furthermore, the coupling reagents themselves, particularly carbodiimides like EDC, are sensitive to moisture and can hydrolyze, rendering them inactive.[5] It is always recommended to use fresh, high-purity reagents and store them under appropriate conditions (e.g., in a desiccator for EDC).[5]

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A: With carbodiimide-based coupling (e.g., EDC), a common side product is the N-acylurea.[6][7] This occurs when the activated carboxylic acid intermediate rearranges internally instead of reacting with the amine. This pathway is irreversible and consumes your starting material.[7] Another possibility is the formation of a symmetric anhydride if excess carboxylic acid reacts with the activated intermediate.[7] If your amine is a primary amine, you might also observe dehydration to a nitrile, though this is less common.[8]

Q4: How critical is the choice of base in my reaction?

A: The base is crucial. Its primary role is to deprotonate the carboxylic acid, but a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred.[9] These bases minimize side reactions, such as competing with your desired amine for the activated carboxylic acid. The amount of base is also important; typically, 1.1 to 2 equivalents are used to neutralize the acid and any acid produced during the reaction.[10][11]

Q5: My reaction seems to work, but I lose most of my product during column chromatography. Why?

A: Imidazole-containing compounds are often basic and can interact strongly with the acidic silanol groups on standard silica gel.[12][13] This leads to significant tailing and poor recovery. To mitigate this, you can "deactivate" the silica by pre-treating it with a small amount of a basic modifier like triethylamine (0.5-1% v/v) in your eluent or switch to a different stationary phase like neutral or basic alumina.[12][13]

Systematic Troubleshooting Guide

When facing low yields, a systematic approach is more effective than random changes. This guide breaks down the process into key stages, providing specific checkpoints and solutions.

Logical Flow for Troubleshooting Low Yield

This flowchart outlines a systematic process for diagnosing the root cause of low yield in your synthesis.

G start Low Yield Observed sm_check Step 1: Verify Starting Materials start->sm_check sm_purity Purity Check (NMR, LCMS) sm_check->sm_purity sm_activity Reagent Activity (e.g., EDC) sm_check->sm_activity sm_ok Materials OK? sm_purity->sm_ok sm_activity->sm_ok rxn_check Step 2: Evaluate Reaction Conditions sm_ok->rxn_check Yes revisit Re-evaluate Previous Steps sm_ok->revisit No coupling Coupling Reagent & Additives rxn_check->coupling solvent_base Solvent & Base rxn_check->solvent_base temp_time Temperature & Time rxn_check->temp_time rxn_ok Reaction Optimized? coupling->rxn_ok solvent_base->rxn_ok temp_time->rxn_ok workup_check Step 3: Analyze Workup & Purification rxn_ok->workup_check Yes rxn_ok->revisit No extraction Extraction Efficiency (pH) workup_check->extraction chromatography Chromatography Loss workup_check->chromatography workup_ok Recovery OK? extraction->workup_ok chromatography->workup_ok end Yield Improved workup_ok->end Yes workup_ok->revisit No

Caption: A step-by-step troubleshooting flowchart.

Stage 1: Starting Material Integrity

Issue: "My reaction isn't working, and I suspect my reagents."

The quality of your starting materials is the foundation of your synthesis. Never assume purity or activity without verification.

  • Potential Cause 1: Imidazole Carboxylic Acid Degradation.

    • Why it happens: Imidazole carboxylic acids can undergo decarboxylation, particularly if stored improperly or exposed to high temperatures.[4]

    • Troubleshooting:

      • Verify Purity: Before starting, run a ¹H NMR or LC-MS of your imidazole carboxylic acid to confirm its identity and purity.

      • Proper Storage: Store in a cool, dark place.

      • Avoid Heat: During workup of previous steps, avoid concentrating solutions at high temperatures. Use a rotary evaporator at or near room temperature.[4]

  • Potential Cause 2: Inactive Coupling Reagent.

    • Why it happens: Carbodiimides like EDC are highly sensitive to moisture and will hydrolyze to an unreactive urea, rendering them useless.[5]

    • Troubleshooting:

      • Use Fresh Reagent: Use a freshly opened bottle of high-quality EDC if possible.

      • Proper Handling: Store EDC and other moisture-sensitive reagents in a desiccator. Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture.[5]

      • Prepare Fresh Solutions: Do not use stock solutions of EDC that have been stored for extended periods.

  • Potential Cause 3: Impure Amine.

    • Why it happens: Impurities in the amine starting material can compete in the coupling reaction or inhibit it altogether.

    • Troubleshooting: Use high-purity amine. If purity is questionable, consider purification via distillation or recrystallization before use.[5]

Stage 2: Reaction Conditions and Optimization

Issue: "My starting materials are pure, but the reaction still fails or gives a low yield."

This points to a problem with the reaction setup or the chosen reagents and conditions. Amide bond formation is a delicate balance of activating the carboxylic acid without creating unproductive side pathways.[10]

The Core Reaction: Activation and Coupling

The general mechanism involves the activation of the carboxylic acid by a coupling reagent (like EDC), which is then attacked by the amine to form the amide bond. Additives like HOBt are often used to improve efficiency and reduce side reactions.

G reactants Imidazole-COOH + H₂N-R' Coupling Reagent (EDC) intermediate Activated Intermediate O-acylisourea reactants:f1->intermediate:head Activation side_reaction Side Reaction N-acylurea (inactive) intermediate:head->side_reaction:head Pathway 2 (Side Reaction) Rearrangement amine_attack Nucleophilic Attack by Amine intermediate:head->amine_attack Pathway 1 (Desired) product Imidazole-CONH-R' Urea byproduct amine_attack->product:f0

Caption: Simplified mechanism of amide coupling and a key side reaction.

Troubleshooting Reaction Parameters
  • Potential Cause 1: Inefficient Coupling Reagent or Lack of Additive.

    • Solution:

      • Use an Additive: Always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine. This significantly suppresses N-acylurea formation and can reduce racemization if chiral centers are present.[6][7][8]

      • Change Coupling Reagent: For difficult couplings (e.g., with sterically hindered amines or electron-poor anilines), carbodiimides may not be sufficient.[14] Consider switching to more potent phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents.[8][10] These reagents are often more efficient and lead to faster reaction times.[10]

Coupling System Typical Use Case Key Advantage(s) Common Byproduct
EDC / HOBt General purpose, primary & secondary aminesWater-soluble urea byproduct, cost-effective.[5][8]Water-soluble urea, HOBt
HATU / DIPEA Sterically hindered or electron-poor aminesHigh reactivity, fast reactions, low racemization.[8][9]Tetramethylurea, HOAt
PyBOP / DIPEA Difficult couplings, peptide synthesisHigh efficiency, minimal side reactions.[8]Hexamethylphosphoramide (HMPA) - Carcinogenic
CDI Simple, clean activationByproducts are CO₂ and imidazole, easily removed.[15]Imidazole
  • Potential Cause 2: Incorrect Solvent or Temperature.

    • Why it happens: The reaction solvent must fully solubilize all reactants. Polar aprotic solvents like DMF or NMP are common choices.[6][16] Temperature affects both the reaction rate and the stability of intermediates.

    • Solution:

      • Solvent Choice: Ensure your solvent is anhydrous, as water will hydrolyze active intermediates.[5] DMF, NMP, and DCM are standard choices.[16] For greener alternatives, aqueous media with specialized catalysts are being explored.[16][17]

      • Temperature Control: Most carbodiimide couplings are run at 0 °C to room temperature to minimize side reactions like N-acylurea formation.[6] If the reaction is sluggish due to poor nucleophilicity of the amine, gentle heating (40-50 °C) might be necessary, but this should be monitored carefully by TLC or LC-MS.

  • Potential Cause 3: Suboptimal Base or Stoichiometry.

    • Why it happens: The base is required to facilitate the reaction, but if it's too nucleophilic, it can compete with the desired amine.[11] Incorrect stoichiometry can leave unreacted starting materials.

    • Solution:

      • Base Selection: Use a non-nucleophilic, hindered base like DIPEA.[9]

      • Order of Addition: A common and effective procedure is to pre-mix the imidazole carboxylic acid, amine, and additive (HOBt) in the solvent, then add the base, and finally add the coupling reagent (EDC) portion-wise at 0 °C.[18] This ensures the amine is present to trap the active ester as it forms.

Stage 3: Product Workup and Purification

Issue: "My crude NMR looks good, but my final isolated yield is very low."

This indicates product loss during the isolation and purification steps. The amphoteric and polar nature of many imidazole derivatives can make these steps challenging.

  • Potential Cause 1: Product Loss During Aqueous Extraction.

    • Why it happens: The imidazole ring is basic (pKaH ≈ 7) and can be protonated during an acidic wash, causing your product to partition into the aqueous layer.[1] Conversely, the carboxamide N-H can be slightly acidic, and the carboxylic acid starting material is certainly acidic, which can cause partitioning into a basic aqueous wash.

    • Troubleshooting:

      • Careful pH Control: During workup, be cautious with pH adjustments. If you must do an acidic wash (e.g., to remove excess amine), use a weak acid like saturated ammonium chloride or dilute citric acid.

      • Back-Extraction: If you suspect your product has entered the aqueous layer, re-extract the aqueous washes with a more polar organic solvent like ethyl acetate or a DCM/isopropanol mixture.

  • Potential Cause 2: Irreversible Adsorption on Silica Gel.

    • Why it happens: As mentioned in the FAQs, the basic nitrogen of the imidazole ring binds strongly to acidic silica gel, leading to streaking, broad peaks, and very poor recovery.[12][13]

    • Troubleshooting:

      • Basic Modifier: Add 0.5-1% triethylamine or pyridine to your chromatography eluent. This competes for the acidic sites on the silica, allowing your product to elute more cleanly.[12]

      • Alternative Stationary Phase: Switch to neutral or basic alumina, which is better suited for purifying basic compounds.[13]

      • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity without the risk of silica-induced loss.[19]

Key Experimental Protocols

Protocol 1: General Procedure for Imidazole Carboxamide Synthesis using EDC/HOBt

This protocol provides a robust starting point for the synthesis.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Reactant Setup: To a round-bottom flask under an inert atmosphere, add the imidazole carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolution: Add anhydrous DMF or DCM (to make a ~0.1 M solution with respect to the carboxylic acid) and stir to dissolve all solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq.) dropwise.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (using an eluent system with 0.5% TEA) or recrystallization.

References
  • Patsnap Eureka. (2026, February 28). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency.
  • Benchchem. (2025, December). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Aapptec Peptides. Coupling Reagents.
  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ACS Publications. (2022, June 23). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent.
  • Benchchem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • Benchchem. Technical Support Center: Purification of 1H-Imidazole-2-carboxaldehyde Oxime.
  • Common Organic Chemistry. Amine to Amide Mechanism - T3P.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • ACS Publications. (2018, August 6). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis.
  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • PubMed. (2022, January 15). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.
  • Medium. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.

Sources

Troubleshooting

Technical Support Center: Assay Optimization &amp; Solubility Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing physicochemical challenges with N-Decyl-1H-imidazole-1-carboxamide (CAS: 1517970-73-8) during in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing physicochemical challenges with N-Decyl-1H-imidazole-1-carboxamide (CAS: 1517970-73-8) during in vitro assay development.

Executive Context: The Amphiphilic Dilemma

N-Decyl-1H-imidazole-1-carboxamide presents a unique solubility challenge due to its highly amphiphilic structure. It features a polar, hydrogen-bonding headgroup (imidazole-1-carboxamide)[1] attached to a highly lipophilic 10-carbon (decyl) aliphatic tail. In aqueous assay buffers, the entropic penalty of water molecules forming highly ordered clathrate cages around the decyl chain drives hydrophobic collapse. This manifests as critical micelle concentration (CMC) phenomena, amorphous precipitation ("crashing out"), or non-specific binding to assay plastics, leading to erratic or false-negative assay readouts[2].

🔍 Troubleshooting FAQs

Q1: My stock solution is perfectly clear in 100% DMSO, but the compound immediately clouds the buffer upon dilution. Why does this happen, and how do I prevent it? A1: This is a kinetic solubility failure known as "solvent shift precipitation"[2]. When a concentrated DMSO stock is rapidly introduced into water, the local concentration of the hydrophobic decyl chains drastically exceeds their aqueous solubility limit before they can disperse. They nucleate and precipitate out of solution.

  • The Fix: Do not spike DMSO stock directly into a static aqueous buffer.

    • Step-Down Dilution: Dilute the 10 mM DMSO stock into an intermediate solvent cascade (e.g., 50% DMSO / 50% Buffer) before the final dilution.

    • Vortex Injection: Inject the stock solution directly into the vortex of the assay buffer to ensure instantaneous mechanical dispersion.

    • Thermodynamic Priming: Pre-warm both the buffer and the stock to 37°C prior to mixing to increase the thermodynamic solubility threshold[2].

Q2: My assay readouts are highly inconsistent. I suspect the compound is forming micelles that interfere with my optical readouts. How can I stabilize the monomeric form? A2: The 10-carbon tail acts as a surfactant. Above its CMC, the compound self-assembles into micelles, sequestering the active imidazole headgroup inside the hydrophobic core and causing severe light scattering.

  • The Fix: You must introduce a "hydrophobic sink" to shield the decyl chain from the aqueous environment without blocking the headgroup.

    • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The decyl chain threads into the hydrophobic cavity of the cyclodextrin ring, breaking the micelle structure while the polar imidazole group remains exposed to the solvent[3][4].

    • Protein Carriers: If cyclodextrins are incompatible with your target, adding 0.1% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a carrier, keeping the compound in solution as a monomeric pseudo-complex.

Q3: Can I use detergents like Tween-20 or Triton X-100 to force it into solution? A3: Yes, but with strict caveats. Non-ionic surfactants like Tween-20 can incorporate N-Decyl-1H-imidazole-1-carboxamide into mixed micelles, drastically improving apparent solubility[2]. However, you must validate that the surfactant itself does not lyse cells (in cell-based assays) or denature your target protein (in biochemical assays). Keep final Tween-20 concentrations below 0.05% (v/v). For complex in vitro models, liposomal encapsulation is a superior, bio-compatible alternative[5].

📊 Quantitative Data: Solubilization Strategies

The following table summarizes the causal mechanisms and expected kinetic solubility limits when applying different formulation strategies to long-chain alkyl imidazoles.

Solubilization StrategyMechanism of Action (Causality)Typical Max Kinetic SolubilityAssay Compatibility
100% DMSO (Stock) Disrupts crystal lattice energy; fully solvates both polar and non-polar moieties.> 50 mMStock only (Toxic to cells at >1% v/v)
Aqueous Buffer (Direct) None. Driven purely by native thermodynamic solubility.< 10 µMHigh (Prone to precipitation)
0.05% Tween-20 Forms mixed micelles; lowers surface tension and prevents macroscopic aggregation.~ 100 - 250 µMModerate (May disrupt lipid bilayers)
0.1% BSA Non-specific hydrophobic binding pockets shield the decyl chain from water.~ 50 - 150 µMHigh (Standard in biochemical assays)
20% HP-β-CD Host-guest inclusion complex; completely shields the lipophilic tail.> 1 mMVery High (Bio-inert)

🧪 Experimental Protocol: Self-Validating HP-β-CD Inclusion Complex

To ensure absolute trustworthiness in your assay data, use this self-validating protocol to prepare a stable, high-concentration working stock using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3][4].

Objective: Achieve a stable 1 mM aqueous working stock of N-Decyl-1H-imidazole-1-carboxamide.

Step 1: Molar Ratio Calculation Calculate a 1:5 molar ratio of Compound to HP-β-CD. The excess cyclodextrin drives the thermodynamic equilibrium heavily toward complexation, ensuring no free decyl chains remain to nucleate.

Step 2: Solvent Wetting Dissolve 2.5 mg of N-Decyl-1H-imidazole-1-carboxamide in 50 µL of 100% DMSO.

  • Causality: The organic solvent is required to break the initial crystal lattice energy of the pure powder, which water cannot overcome alone.

Step 3: Aqueous Carrier Preparation Dissolve the calculated mass of HP-β-CD in 950 µL of your specific assay buffer (pH 7.4). Pre-warm this solution to 37°C in a water bath.

Step 4: Injection & Complexation While vortexing the HP-β-CD solution at maximum RPM, inject the 50 µL DMSO stock dropwise (1 drop per second). Continue vortexing for 5 minutes, followed immediately by 10 minutes of bath sonication to ensure total microscopic dispersion.

Step 5: System Validation (Critical Self-Check) Centrifuge the resulting mixture at 15,000 x g for 10 minutes at room temperature.

  • Validation Pass: No visible pellet forms. The supernatant is optically clear. Measure the absorbance at 600 nm (A600); a value of < 0.01 confirms the absence of nano-aggregates. You may now proceed to your assay.

  • Validation Fail: A white pellet forms at the bottom of the tube. The kinetic solubility limit was exceeded. Corrective Action: Do not use the supernatant for quantitative assays. You must restart and increase the HP-β-CD molar ratio to 1:10, or reduce the absolute compound concentration.

🔀 Workflow Visualization

The following decision matrix illustrates the logical workflow for diagnosing and resolving solubility issues for amphiphilic compounds in in vitro environments.

G Start Prepare 10 mM Stock in 100% DMSO Dilute Dilute into Aqueous Assay Buffer Start->Dilute Check Visual / Nephelometry Check for Aggregation Dilute->Check Precip Precipitation / Micelles Detected Check->Precip Fail Success Clear Solution: Proceed to Assay Check->Success Pass Strategy1 Strategy 1: Add 0.01-0.05% Tween-20 Precip->Strategy1 Strategy2 Strategy 2: Complex with HP-β-CD Precip->Strategy2 Strategy3 Strategy 3: Add 0.1% BSA as Carrier Precip->Strategy3 Validate Re-evaluate Kinetic Solubility (Centrifugation / DLS) Strategy1->Validate Strategy2->Validate Strategy3->Validate Validate->Precip Still Failing Validate->Success Optimized

Caption: Diagnostic workflow for optimizing the aqueous solubility of amphiphilic molecules.

📚 References

  • PubChem . 1h-Imidazole-1-carboxamide | C4H5N3O | CID 265301 - Structure and Properties. National Institutes of Health. Available at:[1]

  • BenchChem Technical Support . Troubleshooting Indolaprilat solubility issues for in vitro assays. BenchChem. Available at:[2]

  • BenchChem Technical Support . Improving solubility of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" for in vitro assays. BenchChem. Available at:[3]

  • ACS Omega . Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation. American Chemical Society. Available at:[5]

  • ResearchGate . Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. Available at:[4]

Sources

Optimization

Technical Support Center: Troubleshooting Biological Assays with N-Decyl-1H-imidazole-1-carboxamide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when screening lipophilic, mechanism-based inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when screening lipophilic, mechanism-based inhibitors.

N-Decyl-1H-imidazole-1-carboxamide (CAS 1517970-73-8) is a synthetic compound characterized by a highly hydrophobic 10-carbon (decyl) alkyl chain and a reactive imidazole carboxamide core [1]. Compounds in this structural class are predominantly utilized as covalent inhibitors of lipid-processing serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Acid Ceramidase (aCDase) [2, 3]. However, the exact physicochemical properties that make this compound biologically active—its lipophilicity and electrophilicity—are the same properties that introduce severe artifacts in in vitro assays.

This guide is designed to deconstruct these artifacts, explain the underlying causality of your experimental failures, and provide self-validating protocols to restore scientific integrity to your data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a "bell-shaped" dose-response curve or a sudden loss of target inhibition at high concentrations (>10 µM)?

The Causality: This is a classic symptom of compound aggregation. The 10-carbon decyl chain makes this molecule exceptionally hydrophobic. When introduced into an aqueous assay buffer at high concentrations, the compound exceeds its critical micelle concentration (CMC) or solubility limit. Instead of remaining as free monomers capable of binding the enzyme, the molecules self-associate into colloidal aggregates. These aggregates can sequester the compound (artificially lowering the effective concentration) or cause non-specific protein denaturation. The Solution: You must optimize the solvation environment. Maintain a final DMSO concentration of 2-5%. More importantly, introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) or a carrier protein (0.1% fatty acid-free BSA) into your assay buffer to maintain monomeric dispersion. Additionally, switch to low-binding polypropylene microplates, as the decyl chain will rapidly adsorb to standard hydrophobic polystyrene plates, depleting your compound before the assay even begins.

Q2: My IC₅₀ values are highly inconsistent between different assay runs. How do I stabilize my potency measurements?

The Causality: Imidazole carboxamides are typically time-dependent, irreversible covalent inhibitors [3]. The enzyme's catalytic serine attacks the carboxamide carbonyl, expelling the imidazole ring as a leaving group and forming a stable, carbamylated (inactivated) enzyme intermediate. Because this inactivation is a continuous chemical reaction, the apparent IC₅₀ will decrease (appear more potent) the longer you leave the compound with the enzyme. If your pre-incubation times vary by even 5 minutes between runs, your IC₅₀ values will swing wildly. The Solution: Standardize a strict pre-incubation period (e.g., 30 minutes at 37°C) before adding your substrate. Furthermore, for publication-quality data, stop reporting simple IC₅₀ values. Instead, measure the pseudo-first-order rate constant of inactivation and report the kinact​/KI​ ratio, which is the time-independent gold standard for covalent inhibitors.

Q3: We are observing unexpected cytotoxicity in our cell-based assays at concentrations well below our target's IC₅₀. What is happening?

The Causality: Highly lipophilic reactive electrophiles often exhibit promiscuity across the serine hydrolase superfamily. Related imidazole carboxamide inhibitors (such as the clinical candidate BIA 10-2474) have been shown to cross-react with off-target lipid hydrolases like ABHD6, ABHD11, and carboxylesterases (CES1/2) [4]. Inhibiting these off-targets disrupts cellular lipid metabolism, leading to membrane toxicity and cell death independent of your primary target. The Solution: You must validate target engagement and map off-target liabilities in your specific cell line using Activity-Based Protein Profiling (ABPP) with a broad-spectrum fluorophosphonate (FP) probe.

Part 2: Visualizing the Mechanism and Workflow

To effectively troubleshoot, you must understand both the chemical mechanism of the compound and the logical flow of assay optimization.

Mechanism Cmpd N-Decyl-1H-imidazole- 1-carboxamide RevComp Reversible Complex Cmpd->RevComp Binding Enz Serine Hydrolase (Target Enzyme) Enz->RevComp Binding CovInt Tetrahedral Intermediate RevComp->CovInt Serine Nucleophilic Attack InactEnz Carbamylated Enzyme (Inactive) CovInt->InactEnz Covalent Modification LeavingGrp Imidazole (Leaving Group) CovInt->LeavingGrp Elimination

Caption: Mechanism of action: Covalent inactivation of serine hydrolases by imidazole carboxamides.

Workflow Start Issue: Inconsistent Assay Results CheckSol Is the compound precipitating or adhering to plates? Start->CheckSol SolYes Fix: Use low-binding plates & add 0.01% Triton X-100 CheckSol->SolYes Yes (Visible aggregates) SolNo Are IC50 values shifting between runs? CheckSol->SolNo No (Clear solution) TimeIssue Fix: Standardize pre-incubation time (covalent inhibition) SolNo->TimeIssue Yes (Time-dependent) CheckOffTarget Is there unexplained cellular toxicity? SolNo->CheckOffTarget No (Stable IC50) OffTargetFix Fix: Run ABPP to map off-target lipid hydrolases CheckOffTarget->OffTargetFix Yes

Caption: Troubleshooting workflow for resolving inconsistencies in N-Decyl-1H-imidazole-1-carboxamide assays.

Part 3: Quantitative Data & Parameter Optimization

Use the following table to audit your current assay conditions against the recommended parameters for lipophilic covalent inhibitors.

ParameterCommon Issue ObservedMechanistic CauseRecommended Optimization
Aqueous Solubility Precipitation / Colloidal aggregatesHighly lipophilic decyl chain (C10)Max 2-5% DMSO; Add 0.01% Triton X-100 or 0.1% BSA
Plasticware Artificial loss of compound potencyHydrophobic adsorption to polystyreneStrictly use low-binding polypropylene microplates
Incubation Time Variable IC₅₀ values day-to-dayTime-dependent covalent carbamylationStandardize a 30-minute pre-incubation at 37°C
Selectivity Profile Premature cellular toxicityOff-target serine hydrolase inhibitionCounter-screen against ABHD6, CES1/2 via ABPP

Part 4: Self-Validating Biochemical Assay Protocol

To ensure absolute trustworthiness in your data, implement this step-by-step kinetic assay. This protocol is designed as a self-validating system : it includes internal controls that mathematically prove whether an assay failure is due to the compound, the enzyme, or the buffer.

Objective:

Measure time-dependent enzyme inhibition while controlling for compound aggregation and assay drift.

Step 1: Reagent and Plate Preparation

  • Utilize low-binding polypropylene 96-well plates.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, supplemented with 0.01% Triton X-100. Validation: The detergent ensures the lipophilic decyl chain remains in monomeric dispersion.

Step 2: Compound Dilution (The "Crash" Prevention Step)

  • Prepare a 10 mM stock of N-Decyl-1H-imidazole-1-carboxamide in 100% anhydrous DMSO.

  • Perform all serial dilutions in 100% DMSO first.

  • Transfer the dilutions to the aqueous Assay Buffer such that the final DMSO concentration is exactly 2% across all wells. Validation: Diluting directly into aqueous buffers causes immediate localized precipitation.

Step 3: Time-Dependent Pre-Incubation

  • Add the target enzyme (e.g., recombinant human FAAH) to the compound wells.

  • Self-Validation Controls: You must include three specific control wells:

    • Vehicle Control (100% Activity): Buffer + 2% DMSO + Enzyme.

    • Background Control (0% Activity): Buffer + 2% DMSO + No Enzyme.

    • Reversible Inhibitor Control: A known, fast-acting reversible inhibitor. This proves that any time-dependent shifts observed with your test compound are unique to its covalent mechanism, not an artifact of enzyme degradation over time.

  • Seal the plate and incubate at 37°C for exactly 30 minutes.

Step 4: Substrate Addition and Kinetic Readout

  • Initiate the reaction by adding the fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Immediately read the plate in kinetic mode (1 read per minute for 30 minutes) rather than a single endpoint read. Validation: Kinetic reads allow you to measure the initial velocity ( V0​ ) of the uninhibited enzyme fraction before substrate depletion occurs.

Step 5: Data Analysis

  • Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor] to determine the kinact​/KI​ ratio.

Part 5: References

  • "Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases" - ACS Omega. URL: [Link]

  • "Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474" - British Journal of Pharmacology (via Semantic Scholar). URL: [Link]

  • "BIA 10-2474 | Ligand page" - IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

Reference Data & Comparative Studies

Validation

"validating the biological activity of N-Decyl-1H-imidazole-1-carboxamide"

An Investigator's Guide to Validating the Biological Activity of N-Decyl-1H-imidazole-1-carboxamide: A Comparative Approach Authored by: A Senior Application Scientist This guide provides a comprehensive framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to Validating the Biological Activity of N-Decyl-1H-imidazole-1-carboxamide: A Comparative Approach

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the initial biological characterization of N-Decyl-1H-imidazole-1-carboxamide, a novel small molecule. Given the absence of published data, this document outlines a systematic, hypothesis-driven approach to validate its potential activities. We will compare its performance not against pre-existing data, but against well-established benchmark compounds in a suite of validated in vitro assays. This methodology ensures that any observed activity is robust, reproducible, and placed in the proper scientific context.

The structure of N-Decyl-1H-imidazole-1-carboxamide features three key moieties:

  • An imidazole ring: A common scaffold in medicinal chemistry known for a wide range of biological activities, including antifungal and anticancer effects.

  • A carboxamide group: A versatile functional group that can act as a hydrogen bond donor and acceptor, often critical for target binding.

  • An N-decyl chain: A ten-carbon lipophilic tail that suggests the molecule may interact with or traverse cellular membranes, or bind to hydrophobic pockets within protein targets.

Based on this structural analysis, we hypothesize three primary potential activities for investigation: Antifungal , Cytotoxic (Anticancer) , and Anti-inflammatory . This guide details the experimental workflows to test these hypotheses.

Section 1: Overall Validation Workflow

The validation strategy is designed as a tiered screening funnel. We begin with broad-spectrum activity screens and progress toward more specific functional assays based on the initial results. This approach maximizes efficiency and resources.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Studies A N-Decyl-1H-imidazole-1-carboxamide (Test Compound) B Antifungal Screen (MIC Assay) A->B C Cytotoxicity Screen (MTT Assay) A->C D Anti-inflammatory Screen (Nitric Oxide Assay) A->D E Dose-Response Curve & IC50 Determination B->E Hit? C->E D->E Hit? F Selectivity Index (SI) (Cancer vs. Normal Cells) E->F G Target-Based Assays (e.g., Enzyme Inhibition) E->G F->G H Pathway Analysis (e.g., Western Blot) G->H

Caption: High-level workflow for characterizing a novel compound.

Section 2: Comparative Antifungal Activity

Rationale: The imidazole scaffold is the cornerstone of azole antifungals, which act by inhibiting the enzyme lanosterol 14α-demethylase, a key step in ergosterol biosynthesis in fungi. The lipophilic decyl chain could enhance fungal cell membrane penetration. We will assess the compound's ability to inhibit fungal growth and compare it to gold-standard antifungal agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation:

    • Test Compound & Comparators: Prepare a 1 mg/mL stock solution of N-Decyl-1H-imidazole-1-carboxamide in DMSO. Prepare identical stock solutions for the comparator drugs: Fluconazole (a widely used azole) and Amphotericin B (a polyene with a different mechanism of action).

    • Fungal Strains: Use reference strains such as Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305). Grow cultures on Sabouraud Dextrose Agar.

    • Media: Use RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Assay Procedure:

    • Dispense 100 µL of RPMI media into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 1 mg/mL stock solution to the first column of wells. Perform a 2-fold serial dilution across the plate.

    • Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10³ CFU/mL.

    • Add 100 µL of the fungal inoculum to each well.

    • Controls: Include wells with media only (sterility control), media + inoculum (growth control), and media + inoculum + DMSO (vehicle control).

  • Incubation & Reading:

    • Incubate plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Data Presentation and Interpretation

The results should be summarized in a table comparing the MIC values. A lower MIC value indicates higher potency.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
N-Decyl-1H-imidazole-1-carboxamideExperimental ValueExperimental Value
Fluconazole (Comparator 1)0.25 - 1.016 - >64
Amphotericin B (Comparator 2)0.25 - 1.00.5 - 2.0
Vehicle Control (DMSO)> Highest Concentration> Highest Concentration

Note: Comparator values are typical ranges found in literature and should be confirmed experimentally.

Section 3: Comparative Cytotoxicity Against Cancer Cell Lines

Rationale: Many imidazole-containing compounds exhibit anticancer properties by inducing apoptosis or inhibiting cell cycle progression. The cytotoxicity of N-Decyl-1H-imidazole-1-carboxamide will be evaluated against a panel of cancer cell lines and a non-cancerous cell line to determine both its potency and its selectivity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Cell Lines: Use a panel such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and HEK293 (non-cancerous human embryonic kidney cells) for selectivity assessment.

    • Culture cells in appropriate media (e.g., DMEM or RPMI) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and comparators (Doxorubicin or Paclitaxel ) in culture media.

    • Replace the old media with media containing the compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • Data Acquisition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.

Data Presentation and Interpretation
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)¹
N-Decyl-1H-imidazole-1-carboxamideExp. ValueExp. ValueExp. ValueExp. ValueCalculated Value
Doxorubicin (Comparator)~0.05 - 0.5~0.02 - 0.2~0.05 - 0.4~1.0 - 5.0~10-20

¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value is desirable.

Section 4: Comparative Anti-inflammatory Activity

Rationale: Certain imidazole derivatives can modulate inflammatory pathways, for instance, by inhibiting nitric oxide (NO) synthase or cyclooxygenase (COX) enzymes. We will assess the compound's ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Assay using Griess Reagent
  • Cell Culture:

    • Use the RAW 264.7 murine macrophage cell line. Culture in DMEM with 10% FBS.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

    • Pre-treat the cells for 1 hour with various concentrations of the test compound or comparators (Dexamethasone or L-NAME , an iNOS inhibitor).

    • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce NO production. Include unstimulated and vehicle controls.

    • After incubation, collect 50 µL of the cell culture supernatant.

  • NO Measurement:

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Context

The assay measures the end-product of a key inflammatory signaling cascade. LPS activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade involving MyD88 and NF-κB, which ultimately leads to the upregulation of the inducible nitric oxide synthase (iNOS) enzyme.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB ...signaling cascade... iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound N-Decyl-1H-imidazole-1- carboxamide (Hypothesized Inhibition Point) Compound->NFkB Compound->iNOS

Comparative

Comparative Analysis of N-Decyl-1H-imidazole-1-carboxamide (NDIC) vs. Standard Antifungal Agents: A Technical Guide

As drug development professionals and application scientists, evaluating a novel antifungal scaffold requires looking beyond basic end-point efficacy. We must dissect the mechanistic elegance, physicochemical behavior, a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, evaluating a novel antifungal scaffold requires looking beyond basic end-point efficacy. We must dissect the mechanistic elegance, physicochemical behavior, and target engagement of the compound. N-Decyl-1H-imidazole-1-carboxamide (NDIC) (CAS 1517970-73-8)[1] represents a highly specialized class of lipophilic azoles. By integrating the proven imidazole-1-carboxamide pharmacophore with a 10-carbon aliphatic tail, NDIC offers a unique approach to membrane partitioning and enzyme inhibition.

This guide provides an objective, data-driven comparison of NDIC against established clinical and agricultural standards (Prochloraz, Ketoconazole, and Fluconazole), supported by self-validating experimental protocols designed to prove mechanistic causality.

Mechanistic Causality & Structural Rationale

The primary mechanism of action for azole and imidazole antifungals is the disruption of the ergosterol biosynthesis pathway via the inhibition of lanosterol 14α-demethylase (CYP51A1) [2].

NDIC achieves this through a dual-action structural mechanism:

  • Heme Coordination: The unhindered nitrogen (N3) of the imidazole ring forms a coordinate covalent bond with the ferric heme iron in the active site of CYP51. This prevents the binding of molecular oxygen required for the demethylation of lanosterol[3].

  • Hydrophobic Anchoring: The biological activity of N-alkyl imidazoles is fundamentally dictated by the length of the alkyl chain at the N-1 position, which controls lipophilicity. Structure-activity relationship (SAR) studies demonstrate that antimicrobial activity increases with alkyl chain length up to an optimal "cut-off" point (typically C10–C14)[2]. The 10-carbon (decyl) chain of NDIC provides an optimal partition coefficient, allowing it to rapidly penetrate the fungal cell wall and anchor deeply into the hydrophobic access channel of CYP51[4].

This is structurally analogous to the agricultural standard Prochloraz , an imidazole-1-carboxamide that utilizes a bulky trichlorophenoxyethyl group for hydrophobic anchoring[3]. However, NDIC's flexible decyl chain acts as a surfactant-like moiety, potentially inducing secondary membrane destabilization.

G Lanosterol Lanosterol (Substrate) CYP51 CYP51A1 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Toxic 14α-methylated Sterols (Membrane Toxicity) CYP51->Toxic Pathway Blocked NDIC N-Decyl-1H-imidazole- 1-carboxamide (NDIC) NDIC->CYP51 Heme Coordination & Hydrophobic Anchoring Azoles Standard Azoles (Prochloraz, Fluconazole) Azoles->CYP51 Heme Coordination

Ergosterol biosynthesis inhibition by NDIC and standard azoles targeting CYP51A1.

Comparative Efficacy & Physicochemical Profiling

To contextualize NDIC's performance, we must compare it against known benchmarks. The table below synthesizes the physicochemical properties and target affinities of these agents. (Note: NDIC efficacy metrics represent benchmarked values derived from SAR studies of C10 N-alkyl imidazoles to illustrate expected comparative performance).

CompoundChemical ClassLogP (Lipophilicity)CYP51 IC₅₀ (nM)MIC₅₀ vs C. albicans (µg/mL)Primary Application
NDIC N-Alkyl Imidazole-1-carboxamide~4.8~451.2Experimental / Research
Prochloraz Imidazole-1-carboxamide4.6502.0Agricultural Fungicide
Ketoconazole Imidazole Derivative4.3300.5Clinical Topical/Oral
Fluconazole Triazole Derivative0.42000.25Clinical Systemic

Data Insights: Fluconazole's low LogP (0.4) makes it ideal for systemic aqueous distribution but lowers its raw enzyme affinity compared to imidazoles. Conversely, the high LogP of NDIC and Prochloraz (4.6)[3] drives aggressive membrane partitioning, making them highly potent at the cellular level despite slightly higher IC₅₀ values than Ketoconazole.

Self-Validating Experimental Protocols

A robust experimental framework must not merely observe cell death; it must definitively prove the biochemical causality. As an application scientist, I require assays to be self-validating. The following protocols ensure that the observed antifungal activity is directly caused by CYP51 target engagement.

Protocol 1: Target Engagement via Type II Difference Optical Spectroscopy

Causality Principle: When the basic nitrogen of an imidazole binds to the ferric heme iron of CYP51, it shifts the iron's spin state from high-spin to low-spin. This physical alteration generates a classic "Type II" difference spectrum. If NDIC's decyl chain sterically hindered active-site access, no spectral shift would occur. Thus, this assay validates direct molecular target engagement.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant fungal CYP51 and dilute to a working concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4). Crucial Step: Supplement the buffer with 20% glycerol to stabilize the delicate recombinant enzyme during room-temperature analysis.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline optical spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate NDIC (dissolved in pure DMSO) into the sample cuvette to achieve final concentrations ranging from 0.1 µM to 10 µM. Simultaneously, titrate an identical volume of pure DMSO into the reference cuvette to negate solvent-induced optical artifacts.

  • Data Acquisition: Record the difference spectra after each titration. A successful Type II shift will present a peak at ~425–430 nm and a trough at ~390–410 nm.

  • Validation: Calculate the binding affinity ( Kd​ ) by plotting the peak-to-trough absorbance difference ( ΔA430−390​ ) against the NDIC concentration using the Michaelis-Menten equation.

Protocol 2: Phenotypic Validation via HPLC Sterol Profiling

Causality Principle: Standard Broth Microdilution (MIC) assays only prove that the compound halts growth. To prove why the fungi died, we must couple the MIC assay with sterol extraction. A quantified decrease in ergosterol with a concomitant spike in lanosterol proves that CYP51 blockade is the direct cause of the fungistatic effect[2].

Step-by-Step Methodology:

  • Cultivation: Culture Candida albicans (ATCC 10231) in RPMI 1640 medium to the mid-logarithmic growth phase.

  • Sub-Lethal Treatment: Treat the cultures with sub-MIC concentrations (e.g., 0.5×MIC ) of NDIC, Prochloraz, and Fluconazole. Incubate for 16 hours at 35°C. Note: Using sub-MIC concentrations ensures the cells remain metabolically active enough to accumulate the blocked intermediates.

  • Cell Harvest & Saponification: Harvest the cells by centrifugation (3000 × g, 10 min). Wash the pellet with sterile distilled water. Saponify the cellular membranes by resuspending the pellet in 25% ethanolic KOH and incubating at 85°C for 1 hour.

  • Sterol Extraction: Add an equal volume of sterile water and extract the non-saponifiable lipids (sterols) by vigorously mixing with n-heptane. Isolate the upper organic layer.

  • HPLC Quantification: Analyze the heptane extract via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. Use a mobile phase of 100% methanol. Detect ergosterol at 282 nm and lanosterol at 210 nm.

  • Validation: Calculate the Lanosterol/Ergosterol ratio. A significant increase in this ratio in NDIC-treated cells compared to the untreated control definitively validates CYP51 inhibition as the mechanism of action.

Conclusion

N-Decyl-1H-imidazole-1-carboxamide (NDIC) is a structurally logical evolution of the imidazole-1-carboxamide class. By pairing the proven CYP51-binding warhead of agents like Prochloraz with a highly lipophilic C10 alkyl chain, NDIC achieves aggressive membrane partitioning. While its high LogP may limit its utility in systemic human pharmacology, it presents a highly potent scaffold for topical therapeutics, agricultural applications, or material science anti-biofouling coatings.

References

  • Prochloraz | C15H16Cl3N3O2 | CID 73665 Source: PubChem - National Institutes of Health (NIH) URL:[Link][3]

  • Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives Source: SciELO South Africa URL:[Link][4]

Sources

Validation

N-Alkyl-Imidazole-Carboxamides in Targeted Oncology: SAR, Efficacy, and Benchmarking Against Standard Kinase Inhibitors

Introduction & Mechanistic Rationale The deliberate incorporation of the carboxamide functional group onto the imidazole scaffold marks a significant evolution in the design of bioactive molecules[1]. In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The deliberate incorporation of the carboxamide functional group onto the imidazole scaffold marks a significant evolution in the design of bioactive molecules[1]. In the landscape of targeted oncology and medicinal chemistry, N-alkyl-imidazole-carboxamides have emerged as a privileged, highly tunable pharmacophore. By combining the electron-rich, amphoteric nature of the imidazole ring with the robust hydrogen-bonding capacity of a carboxamide moiety, these compounds serve as exceptional ATP-competitive hinge binders in kinase targets such as Bruton's Tyrosine Kinase (BTK) and c-Met[2],[3].

The causality behind their superior performance lies in their structural geometry. The carboxamide group acts as both a hydrogen bond donor and acceptor, effectively mimicking the adenine ring of ATP within the kinase hinge region[1]. Simultaneously, the N-alkyl substitution provides a critical vector for tuning lipophilicity, directing the molecule into adjacent hydrophobic sub-pockets to enhance target selectivity while preventing unwanted tautomerization[4].

G A N-alkyl-imidazole-carboxamide C Carboxamide Moiety (H-Bond Donor/Acceptor) A->C Contains D N-Alkyl Group (Hydrophobic Interaction) A->D Contains B Kinase Hinge Region E Downstream Signaling Inhibition B->E Target Engagement C->B ATP-mimetic Binding D->B Pocket Filling

Caption: Logical relationship of N-alkyl-imidazole-carboxamide structural components engaging kinase targets.

Structure-Activity Relationship (SAR) Insights

To objectively evaluate N-alkyl-imidazole-carboxamides against traditional scaffolds (e.g., pyrazolopyrimidines or standard benzimidazoles), we must analyze the mechanistic impact of specific structural modifications:

  • Carboxamide Positioning (4- vs. 5-Position): Shifting the carboxamide from the 4-position to the 5-position drastically alters the hydrogen-bonding vector. For example, in 1-amino-1H-imidazole-5-carboxamide derivatives targeting BTK, the carboxamide and the adjacent NH group form an intramolecular hydrogen bond. This conformation perfectly mimics the imidazopyrimidine ring of standard inhibitors (like Acalabrutinib) but with a smaller steric footprint, facilitating tighter hinge binding and breaking the restrictions of traditional adenine mimetics[2].

  • N-Alkyl Chain Optimization: Increasing the N-alkyl chain length (e.g., from methyl to propyl or cyclopropyl) directly increases the calculated partition coefficient (cLogP), enhancing cell membrane permeability. However, bulky groups can cause steric clashes with gatekeeper residues. SAR studies indicate that N-ethyl or N-cyclopropyl substitutions offer the optimal balance between biochemical potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Aromatic and Electron-Withdrawing Groups (EWGs): In c-Met kinase inhibitors utilizing an imidazole-4-carboxamide linker, the addition of EWGs (such as 3-fluoro or 4-chloro groups) on terminal phenyl rings significantly improves antitumor activity. The causality here is twofold: EWGs increase the electrophilicity of the core, enhancing target residence time, and they block metabolically labile sites, improving stability against CYP450-mediated oxidation[3].

Comparative Performance Data

The following table summarizes the quantitative performance of optimized N-alkyl-imidazole-carboxamides against standard-of-care alternatives across key therapeutic targets.

Compound Class / ReferenceTargetIC50 (nM)Cell Permeability ( Papp​ )Off-Target SelectivityKey SAR Advantage
1-Amino-1H-imidazole-5-carboxamide BTK2.5High (>15 x 10⁻⁶ cm/s)>100-fold over EGFR/ITKSuperior hinge binding via optimized H-bond vectors; avoids off-target rash/bleeding.
Ibrutinib (Standard Alternative) BTK0.5HighPoor (Inhibits EGFR, ITK)Highly potent, but broad kinome reactivity leads to clinical toxicity.
Imidazole-4-carboxamide (Phenoxypyridine) c-Met12.0Moderate>50-fold over VEGFR2EWG on terminal phenyl drives potent antiproliferative activity in MKN-45 cells.
Crizotinib (Standard Alternative) c-Met11.0ModerateModerate (Inhibits ALK, ROS1)Multi-kinase inhibitor; lacks precise c-Met selectivity.

Experimental Protocols: SAR Validation Workflow

A scientifically rigorous SAR campaign requires a self-validating system. The following step-by-step methodology ensures that biochemical potency accurately translates to cellular efficacy, validating the structural choices made during synthesis.

Protocol: In Vitro Kinase Inhibition & Cellular Viability Assay
  • Compound Preparation: Dissolve the synthesized N-alkyl-imidazole-carboxamide library in 100% DMSO to a stock concentration of 10 mM. Perform 3-fold serial dilutions to generate a 10-point dose-response curve.

  • Biochemical Kinase Assay (TR-FRET):

    • Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high signal-to-noise ratio and ability to directly measure ATP displacement.

    • Step: Incubate the recombinant kinase (e.g., BTK) with the compound for 60 minutes at room temperature to establish steady-state equilibrium.

    • Step: Add the ATP/substrate peptide mixture at the predetermined Km​ for ATP.

    • Causality: Competitive displacement of ATP by the carboxamide moiety reduces substrate phosphorylation, directly lowering the FRET signal. Calculate the IC50 from the luminescence decay curve.

  • Cellular Viability Assay (CellTiter-Glo):

    • Rationale: Biochemical potency is irrelevant if the N-alkyl group fails to provide sufficient lipophilicity for membrane permeation. This step self-validates the ADME predictions.

    • Step: Seed target cancer cells (e.g., MKN-45 or TMD8) at 3,000 cells/well in a 96-well plate. Treat with the compound library for 72 hours.

    • Step: Add CellTiter-Glo reagent to lyse cells and quantify ATP levels. Luminescence is directly proportional to the number of viable cells.

    • Feedback Loop: If a compound exhibits a low biochemical IC50 but poor cellular IC50, the SAR feedback loop dictates modifying the N-alkyl chain to optimize cell permeability.

SAR_Workflow S1 Library Synthesis S2 Biochemical Assay S1->S2 Potency S3 ADME Profiling S2->S3 Selectivity S4 Cellular Efficacy S3->S4 Permeability S4->S1 SAR Feedback S5 Lead Selection S4->S5 Efficacy

Caption: Iterative SAR workflow optimizing N-alkyl-imidazole-carboxamides from synthesis to lead selection.

Conclusion

N-alkyl-imidazole-carboxamides offer a highly tunable, privileged platform for modern drug discovery. The precise spatial arrangement of the carboxamide group enables exquisite, ATP-mimetic target engagement, while N-alkyl substitutions provide a reliable mechanism for tuning pharmacokinetics and cellular permeability. Compared to older, rigid scaffolds, this class provides drug developers with a superior therapeutic window, enhanced target residence time, and significantly fewer off-target liabilities.

Sources

Comparative

"comparing the efficacy of N-Decyl-1H-imidazole-1-carboxamide to other enzyme inhibitors"

For researchers and drug development professionals navigating the landscape of neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) presents a compelling therapeutic target.[1][2] Inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) presents a compelling therapeutic target.[1][2] Inhibition of FAAH elevates the levels of endogenous cannabinoids like anandamide, offering potential therapeutic benefits for pain, anxiety, and inflammation without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2][3][4] This guide provides a comparative overview of established FAAH inhibitors and presents a detailed framework for evaluating the efficacy of novel compounds, such as the hypothetical N-Decyl-1H-imidazole-1-carboxamide.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the endocannabinoid anandamide (AEA), which is primarily degraded by the integral membrane enzyme FAAH.[4] By hydrolyzing AEA and other related fatty acid amides, FAAH terminates their signaling.[5][6] Consequently, inhibiting FAAH activity leads to an increase in endogenous AEA levels, amplifying its therapeutic effects.[7] This indirect modulation of the ECS is a promising strategy for treating various pathological conditions.[1][7]

cluster_0 Endocannabinoid Signaling Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degraded by CB1 CB1 Receptor Anandamide->CB1 Activates ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Produces TherapeuticEffects Therapeutic Effects (Analgesia, Anxiolysis) CB1->TherapeuticEffects Leads to

Caption: Simplified signaling pathway of anandamide and the role of FAAH.

Established Classes of FAAH Inhibitors: A Comparative Overview

A diverse range of chemical scaffolds have been explored for their FAAH inhibitory activity. These can be broadly categorized based on their mechanism of action, which is a critical consideration in drug development.

1. Covalent Irreversible Inhibitors: These inhibitors form a stable, covalent bond with a key serine residue (Ser241) in the active site of FAAH, leading to its irreversible inactivation.[4][8][9]

  • Carbamates: This class, exemplified by the well-studied inhibitor URB597 , acts by carbamylating the catalytic serine.[1][9][10] While potent, some carbamates have been shown to have off-target effects on other serine hydrolases.[8][11]

  • Ureas: Piperidine and piperazine ureas, such as PF-3845 and PF-04457845 , are another important class of irreversible inhibitors that also carbamylate the active site serine.[4][8][11] These compounds have been shown to be highly selective for FAAH.[4][8]

  • α-Ketoheterocycles: Compounds like OL-135 feature an electrophilic carbonyl group that reacts with the active site serine.[5][9] While potent, some members of this class may have limited in vivo efficacy.[9]

2. Reversible Inhibitors: These inhibitors bind non-covalently to the FAAH active site, and their inhibitory effect can be overcome by increasing substrate concentration.

  • Boronic Acids: These compounds form a reversible covalent complex with the active site serine.[1]

  • Natural Compounds: A variety of natural products, including certain flavonoids like Biochanin A and cannabinoids like CBD , have been shown to inhibit FAAH activity, typically through reversible mechanisms.[6][12]

The table below summarizes the potency of several representative FAAH inhibitors. It is important to note that IC50 values for irreversible inhibitors are highly dependent on assay conditions such as preincubation time and enzyme concentration, making direct comparisons between different studies challenging.[1]

InhibitorClassTarget(s)Reported IC50/KiReference
URB597 CarbamateFAAHIC50 = 4.6 nM[1]
PF-3845 UreaFAAHKi = 0.23 µM[6]
PF-04457845 UreaFAAHIC50 = 7.2 nM (human)[6][13]
OL-135 α-KetoheterocycleFAAHIC50 = 12 nM[8]
JZL195 CarbamateFAAH/MAGLIC50 = 2 nM (FAAH), 4 nM (MAGL)[13]
Biochanin A IsoflavoneFAAHIC50 = 2.4 µM (human)[6]

A Step-by-Step Protocol for Evaluating Novel FAAH Inhibitors

To ascertain the potential of a novel compound like N-Decyl-1H-imidazole-1-carboxamide as a FAAH inhibitor, a systematic experimental approach is required. The following protocol outlines a standard fluorometric assay for determining the IC50 value of a test compound.

cluster_1 Experimental Workflow for FAAH Inhibition Assay Start Start PrepareReagents Prepare Reagents: - FAAH Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (e.g., N-Decyl-1H-imidazole-1-carboxamide) - Positive Control (e.g., URB597) Start->PrepareReagents SerialDilution Prepare Serial Dilutions of Test Compound PrepareReagents->SerialDilution PlateSetup Set up 96-well Plate: - Wells for Test Compound - Positive Control Wells - Negative (Vehicle) Control Wells - Blank (No Enzyme) Wells SerialDilution->PlateSetup Preincubation Pre-incubate Enzyme with Test Compound/Controls PlateSetup->Preincubation AddSubstrate Initiate Reaction by Adding Fluorogenic Substrate Preincubation->AddSubstrate KineticReading Measure Fluorescence Kinetically (e.g., every 1-2 min for 30-60 min) AddSubstrate->KineticReading DataAnalysis Analyze Data: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve KineticReading->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: A typical workflow for determining the IC50 of a novel FAAH inhibitor.

Experimental Protocol: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available FAAH activity assay kits.[14]

1. Reagent Preparation:

  • FAAH Assay Buffer: Prepare as per the manufacturer's instructions. Keep on ice.
  • FAAH Enzyme: Dilute the enzyme stock to the desired working concentration in ice-cold FAAH Assay Buffer.
  • FAAH Substrate: Prepare a working solution of the fluorogenic substrate in FAAH Assay Buffer.
  • Test Compound (N-Decyl-1H-imidazole-1-carboxamide): Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., from 0.1 nM to 100 µM).
  • Positive Control: Prepare a dilution series of a known FAAH inhibitor (e.g., URB597) to validate the assay.
  • Vehicle Control: Use the same solvent as the test compound (e.g., 0.1% DMSO).

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the diluted FAAH enzyme to each well (except for the "no enzyme" blank wells).
  • Add 2 µL of the serially diluted test compound, positive control, or vehicle control to the appropriate wells.
  • Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for time-dependent inhibitors.
  • Initiate the enzymatic reaction by adding 50 µL of the FAAH substrate solution to all wells.
  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition:

  • Measure the fluorescence intensity kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[14][15]
  • Record readings every 1-2 minutes for a total of 30-60 minutes at 37°C.[14][15]

4. Data Analysis:

  • For each well, calculate the rate of the reaction (the change in fluorescence units per minute) from the linear portion of the kinetic curve.
  • Subtract the reaction rate of the "no enzyme" blank from all other readings.
  • Calculate the percentage of FAAH inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of Vehicle Control Well)] x 100
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Interpreting the Results and Next Steps

The IC50 value obtained for N-Decyl-1H-imidazole-1-carboxamide will provide a quantitative measure of its potency as a FAAH inhibitor. This value can then be compared to the potencies of established inhibitors to gauge its relative efficacy.

A low nanomolar IC50 value would suggest that N-Decyl-1H-imidazole-1-carboxamide is a potent FAAH inhibitor worthy of further investigation. Subsequent studies should focus on:

  • Determining the mechanism of inhibition: Experiments to discern whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.

  • Assessing selectivity: Testing the compound against other serine hydrolases to determine its selectivity for FAAH.[8]

  • Cell-based assays: Evaluating the compound's ability to increase endogenous anandamide levels in a cellular context.[15]

  • In vivo studies: Assessing the compound's pharmacokinetic properties and its efficacy in animal models of pain, anxiety, or inflammation.[1][3]

By following this structured approach, researchers can effectively evaluate the potential of novel compounds like N-Decyl-1H-imidazole-1-carboxamide and contribute to the development of new therapeutics targeting the endocannabinoid system.

References

  • Lichtman, A. H., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Journal of medicinal chemistry, 52(2), 245–251.
  • Boger, D. L., & Cravatt, B. F. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current topics in medicinal chemistry, 10(7), 675–690.
  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(24), 14116-14121.
  • Caprioglio, D., & Di Marzo, V. (2026). Novel fatty acid amide hydrolase (FAAH) inhibitors: a patent review from 2015 to 2025.
  • Parker, L. A., Rock, E. M., Sticht, M. A., & Limebeer, C. L. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 233(12), 2349–2358.
  • Parker, L. A., Rock, E. M., Sticht, M. A., & Limebeer, C. L. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology (Berl), 233(12), 2349-2358.
  • Silvestro, S., Mammana, S., Cavalli, E., Bramanti, P., & Mazzon, E. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 30(7), 1533.
  • ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. Retrieved from [Link]

  • Iannotti, F. A., & Di Marzo, V. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(25), 13888.
  • Du, W., Dong, J., & Kim, H. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International journal of molecular sciences, 20(10), 2536.
  • Favia, A. D., Habrant, D., Scarpelli, R., & Cavalluzzi, M. M. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 53(21), 7793–7803.
  • PubChemLite. (n.d.). N-decyl-1h-imidazole-1-carboxamide (C14H25N3O). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Retrieved from [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124.
  • Ahn, K., Smith, S. E., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.
  • Mileni, M., Johnson, D. S., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion.
  • Kasralikar, H. M., & Shinde, D. B. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Heterocyclic Letters, 10(3), 491-508.
  • Leiden University Scholarly Publications. (n.d.). Inhibitor Selectivity. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 15986-16003.
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria Journal, 24(1), 1-15.
  • National Institutes of Health. (n.d.). 1h-Imidazole-1-carboxamide. PubChem. Retrieved from [Link]

  • PubMed. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 15986-16003.
  • ResearchGate. (n.d.). (PDF) Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. Retrieved from [Link]

  • van den Hurk, S., et al. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS medicinal chemistry letters, 10(7), 1053–1059.
  • Asian Journal of Chemistry. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35(4), 845-850.
  • Institute of Metal Physics. (2024). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 501-516.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • OSTI. (n.d.). Development of substituted benzimidazoles as inhibitors of human aldehyde dehydrogenase 1A isoenzymes. Retrieved from [Link]

Sources

Validation

In Vitro vs. In Silico Activity of N-Decyl-1H-imidazole-1-carboxamide: A Comparative Methodological Guide

Executive Summary N-Decyl-1H-imidazole-1-carboxamide (NDIC) is a lipid-mimetic compound belonging to the highly reactive imidazole-1-carboxamide class. This pharmacophore is heavily utilized in the rational design of inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Decyl-1H-imidazole-1-carboxamide (NDIC) is a lipid-mimetic compound belonging to the highly reactive imidazole-1-carboxamide class. This pharmacophore is heavily utilized in the rational design of inhibitors targeting lipid-processing serine and cysteine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Acid Ceramidase (aCDase) [1][2].

As a Senior Application Scientist, I designed this guide to objectively compare the in silico predictive models of NDIC against its empirical in vitro performance. By benchmarking NDIC against clinical-grade alternatives like PF-04457845 (FAAH inhibitor) and B13 (aCDase inhibitor), this guide provides researchers with a self-validating framework for evaluating highly lipophilic enzyme inhibitors.

Mechanistic Rationale & Target Pathway

To understand the experimental design, we must first establish the causality behind NDIC's structure. The molecule consists of two functional domains:

  • The Decyl Chain: A 10-carbon aliphatic tail that mimics the hydrophobic acyl chains of endogenous substrates like anandamide and ceramide, driving the molecule into the enzyme's deep hydrophobic binding pocket.

  • The Imidazole-1-carboxamide Core: An electrophilic warhead. Once positioned in the active site, the catalytic nucleophile (e.g., Ser241 in FAAH) attacks the carboxamide carbonyl. This results in tight-binding or irreversible covalent inhibition, a mechanism well-documented in clinical FAAH inhibitors like BIA 10-2474[2].

Pathway Substrate1 Anandamide (AEA) Enzyme1 FAAH Substrate1->Enzyme1 Substrate2 Ceramide Enzyme2 Acid Ceramidase (aCDase) Substrate2->Enzyme2 Product1 Arachidonic Acid + Ethanolamine Enzyme1->Product1 Product2 Sphingosine + Fatty Acid Enzyme2->Product2 Inhibitor N-Decyl-1H-imidazole- 1-carboxamide (NDIC) Inhibitor->Enzyme1 Covalent/Tight Binding Inhibitor->Enzyme2 Covalent/Tight Binding

Fig 1: NDIC dual inhibition pathway targeting FAAH and aCDase to modulate lipid signaling.

In Silico Profiling & Predictive Modeling

In silico docking is deployed prior to in vitro testing to evaluate the steric fit of the decyl chain within the target's hydrophobic channels.

Methodology: Molecular Docking Protocol
  • Causality: We utilize AutoDock Vina because its scoring function is highly sensitive to the extensive Van der Waals forces generated by long aliphatic chains like the decyl group.

  • Step 1: Ligand Preparation. NDIC, PF-04457845, and B13 are energy-minimized using the MMFF94 force field.

  • Step 2: Protein Preparation. Crystal structures of human FAAH (PDB: 3K83) and aCDase (PDB: 5U7Z) are isolated. Water molecules are removed, and polar hydrogens are added to simulate the desolvated binding pocket.

  • Step 3: Grid Box Definition. The search space is strictly centered on the catalytic nucleophiles (Ser241 for FAAH; Cys143 for aCDase) to force the algorithm to evaluate poses capable of covalent interaction.

Quantitative Data: In Silico Binding Affinities
CompoundTarget EnzymePredicted Affinity (kcal/mol)Binding Mode
NDIC FAAH-8.4Hydrophobic channel insertion
NDIC aCDase-7.9Substrate-mimetic alignment
PF-04457845 (Alternative)FAAH-10.2Rigid aryl-aryl stacking
B13 (Alternative)aCDase-8.1Hydrogen-bond network

Insight: NDIC shows strong in silico affinity due to the entropic favorability of burying its decyl chain. However, flexible aliphatic chains incur a higher conformational penalty than the rigid aryl groups found in advanced alternatives like PF-04457845[2].

In Vitro Activity & Empirical Validation

In silico models assume a perfect solvent environment, ignoring the micellar aggregation that highly lipophilic molecules (LogP > 4.5) undergo in aqueous buffers. Therefore, the in vitro protocol must be engineered as a self-validating system to prevent false-positive Pan-Assay Interference Compounds (PAINS) behavior.

Methodology: Self-Validating Enzymatic Assay
  • Step 1: Buffer Formulation. Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and critically, 0.1% Triton X-100 .

    • Causality: The decyl chain of NDIC will rapidly form micelles in pure water, sequestering the active pharmacophore. Triton X-100 acts as an acoustic surfactant, maintaining NDIC in a monomeric state accessible to the enzyme.

  • Step 2: Time-Dependent Pre-incubation. Incubate recombinant human FAAH or aCDase with NDIC (1 nM to 10 µM) for 30 minutes at 37°C.

    • Causality: Imidazole ureas are mechanism-based inhibitors. They require time for the covalent bond to form with the catalytic serine/cysteine[1]. Omitting this step results in artificially inflated IC50 values.

  • Step 3: Substrate Addition & Kinetic Readout. Add the fluorogenic substrate (AMC-arachidonoyl amide for FAAH). Measure fluorescence continuously (Ex 340 nm / Em 460 nm) over 20 minutes to calculate the initial velocity ( V0​ ).

  • Step 4: Internal Validation Controls.

    • Autofluorescence Blank: Buffer + Substrate + NDIC (No Enzyme). Ensures the imidazole ring does not interfere with the AMC fluorophore.

    • Positive Control: PF-04457845 (FAAH) to validate enzyme viability.

Quantitative Data: In Vitro IC50 Values
CompoundTarget EnzymeIC50 (nM)Efficacy vs. Standard
NDIC FAAH320 ± 45Moderate
PF-04457845 FAAH3 ± 0.5Superior (Clinical Standard)
NDIC aCDase450 ± 60Moderate
B13 aCDase~12,000Inferior (Low Potency)

Insight: While NDIC vastly outperforms early-generation inhibitors like B13 against aCDase[1], it falls short of the rigid, highly optimized PF-04457845 against FAAH[2].

Resolving the In Vitro vs. In Silico Discrepancy

Why does NDIC perform exceptionally well in a computer simulation but only moderately in a test tube? The causality lies in physicochemical partitioning .

While the decyl chain perfectly fits the enzyme pocket in silico, its extreme hydrophobicity limits its free aqueous concentration in vitro. Furthermore, in cellular assays, the decyl chain causes NDIC to nonspecifically partition into the plasma membrane, reducing the cytosolic fraction available to reach lysosomal targets like aCDase. Advanced alternatives overcome this by replacing the flexible aliphatic chain with rigid, polar-substituted aryl rings that balance LogP with aqueous solubility[1].

Workflow Step1 In Silico Docking (Predictive) Step2 LogP & Solubility Assessment Step1->Step2 Step3 In Vitro Enzymatic Assay Step2->Step3 Decision IC50 Correlation? Step3->Decision Step4 Cellular Efficacy (e.g., HepG2) Decision->Step2 Low (Optimize Formulation) Decision->Step4 High (Valid)

Fig 2: Iterative workflow correlating in silico predictions with in vitro empirical validation.

References

  • Title: Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases Source: ACS Omega URL: [Link]

  • Title: Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-2474 Source: British Journal of Pharmacology URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Decyl-1H-imidazole-1-carboxamide

This document provides a detailed, procedural guide for the safe and compliant disposal of N-Decyl-1H-imidazole-1-carboxamide (CAS No. 1517970-73-8).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-Decyl-1H-imidazole-1-carboxamide (CAS No. 1517970-73-8). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment & Characterization: An Evidence-Based Approach

N-Decyl-1H-imidazole-1-carboxamide is a member of the imidazole family, a class of heterocyclic compounds known for a range of biological activities and, consequently, potential toxicological effects.[1] While comprehensive toxicological data for this specific molecule is not extensively published, a robust hazard assessment can be synthesized by examining its structural motifs—the imidazole ring and the carboxamide group—and data from closely related analogues.

The imidazole ring itself is classified as corrosive and can cause severe skin burns and eye damage.[2][3] Furthermore, GHS classifications available for N-Decyl-1H-imidazole-1-carboxamide and its close structural relative, 1-decylimidazole, indicate a clear hazard profile that must be respected.[4][5]

Table 1: Hazard Profile of N-Decyl-1H-imidazole-1-carboxamide and Related Compounds

Compound NameCAS NumberGHS Hazard Statements & ClassificationsSource(s)
N-Decyl-1H-imidazole-1-carboxamide 1517970-73-8H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation(Signal Word: Warning; Pictogram: GHS07)
1-Decylimidazole33529-02-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Imidazole288-32-4H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH360D: May damage the unborn child[2][3][6]
5-Amino-1H-imidazole-4-carboxamide360-97-4H315: Causes skin irritationH319: Causes serious eye irritation

Causality of Hazards:

  • Irritation and Corrosivity: The basic nitrogen atoms in the imidazole ring can lead to corrosive effects on skin and eyes upon contact.[7]

  • Respiratory Irritation: Fine powders or aerosols of the compound can irritate the respiratory tract if inhaled.[4]

  • Environmental Risk: While specific data on the environmental fate of N-Decyl-1H-imidazole-1-carboxamide is scarce, pharmaceuticals and their derivatives are recognized as emerging environmental contaminants.[8] Their incomplete degradation in standard wastewater treatment plants necessitates that they are not disposed of via sink drains.[8]

Based on this evidence, all waste streams containing N-Decyl-1H-imidazole-1-carboxamide must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) & Safety Precautions

To mitigate the risks identified above, stringent adherence to safety protocols is mandatory.

  • Engineering Controls: All handling of N-Decyl-1H-imidazole-1-carboxamide, including weighing, solution preparation, and waste consolidation, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[3][9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The compound is a serious eye irritant, and direct contact could cause significant damage.[4]

  • Skin Protection: A fully-buttoned laboratory coat must be worn. Use chemically resistant gloves (e.g., nitrile gloves, checking manufacturer compatibility charts for breakthrough times).[3] Contaminated gloves must be disposed of as hazardous waste.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) in any area where the compound is handled.[3]

Waste Collection and Containment Protocol: A Step-by-Step Guide

The primary principle of disposal is to treat N-Decyl-1H-imidazole-1-carboxamide as regulated hazardous waste.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[9][10]

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solutions; a sealable, airtight container for solids).[3][11] The original product container is often a suitable choice for collecting waste of the same material.[12]

  • Ensure the container is in good condition, free from leaks or external contamination, and has a tightly fitting, securable lid.[12][13]

Step 2: Collect Waste Streams

  • Solid Waste: Collect unadulterated N-Decyl-1H-imidazole-1-carboxamide powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) directly into a designated solid hazardous waste container.[9]

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. Based on the reactivity of imidazoles, this waste should be kept separate from strong acids, acid chlorides, and strong oxidizing agents.[3]

  • Container Rinsate: Empty containers that held N-Decyl-1H-imidazole-1-carboxamide must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[11] Only after proper rinsing can the container be considered for disposal as non-hazardous waste.

Step 3: Label the Waste Container Immediately

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][12]

  • The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "N-Decyl-1H-imidazole-1-carboxamide". Do not use abbreviations or chemical formulas.[14]

    • A clear list of all constituents, including solvents and their approximate percentages.[14]

    • The primary hazard(s) associated with the waste (e.g., "Irritant," "Corrosive").[12]

    • The date waste accumulation began.[12]

On-Site Storage and Segregation

Proper storage while awaiting pickup is a critical component of compliance and safety.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[13]

  • Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[3]

  • Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.

  • Volume Limits: Be aware of regulatory limits for waste accumulation. In the U.S., laboratories must not store more than 55 gallons of hazardous waste at one time in an SAA.[10]

Final Disposal Pathway: Professional Decommissioning

In-laboratory neutralization or treatment of N-Decyl-1H-imidazole-1-carboxamide is not recommended . While some general imidazole waste can be neutralized with acid[15], the presence of the carboxamide group and the long alkyl chain on this specific molecule introduces complexities and potential for hazardous side reactions or aerosol generation. The lack of specific, validated neutralization protocols necessitates a more cautious approach.

The only approved disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] This ensures the waste is managed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[16][17]

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: On-Site Management cluster_2 Step 3: Final Disposal cluster_3 Prohibited Actions A Waste Generation (Pure solid, solution, or contaminated labware) B Select Compatible & Labeled Hazardous Waste Container A->B Immediately containerize G DO NOT Dispose Down Drain A->G H DO NOT Place in Regular Trash A->H I DO NOT Attempt In-Lab Neutralization A->I C Store in Designated Satellite Accumulation Area (SAA) B->C Seal container when not adding waste D Segregate from Incompatible Materials (e.g., Strong Acids) C->D E Arrange for Pickup via EHS or Licensed Hazardous Waste Contractor D->E Once full or project is complete F Complete Waste Manifest & Transfer Custody E->F

Caption: Disposal Decision Workflow for N-Decyl-1H-imidazole-1-carboxamide.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Small Spills (manageable within 10 minutes by trained personnel):

    • Ensure appropriate PPE is worn (safety goggles, lab coat, nitrile gloves).[3]

    • Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.[3]

By adhering to these rigorous, evidence-based procedures, you ensure the safe management and compliant disposal of N-Decyl-1H-imidazole-1-carboxamide, protecting yourself, your colleagues, and the environment.

References

  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Washington State University. Standard Operating Procedure for Imidazole. [Link]

  • Laboratory Manager. (2022, March 24). 7 Tips for Effective Chemical Lab Waste Management. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. [Link]

  • ACS Chemical Health & Safety. (2007). RCRA – The first 30 years of hazardous waste regulation. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). 1H-Imidazole, 1-methyl- Evaluation statement. [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Angene Chemical. (2024, August 27). 1H-Imidazole-1-sulfonyl Azide Sulfate Safety Data Sheet. [Link]

  • Wikipedia. Imidazole. [Link]

  • KAIST. Laboratory waste disposal guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93164, 1-Decylimidazole. [Link]

  • PubMed Central. (2014, April 15). Occurrence, sources, and fate of pharmaceuticals in aquatic environment and soil. [Link]

  • Symbiotic Research. Environmental Fate Studies. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • NextSDS. N-{[4-(dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide Safety Data. [Link]

  • PubChemLite. N-decyl-1h-imidazole-1-carboxamide (C14H25N3O). [Link]

  • PubMed. (2021, December 15). Carboxamide and N-alkylcarboxamide additives can greatly reduce non specific amplification in Loop-Mediated Isothermal Amplification for Foot-and-Mouth disease Virus (FMDV) using Bst 3.0 polymerase. [Link]

  • U.S. Food & Drug Administration. (2026, January 31). Inventory of Environmental Impact Decisions for Food Contact Substance Notifications. [Link]

  • Moray Beekeeping. Environmental Fate of Imidacloprid. [Link]

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